1-Acetyl-5-bromo-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-acetyl-5-bromoindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNHBSIKDWLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives
An In-depth Technical Guide to the Biological Activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives
Abstract
Isatin (1H-indole-2,3-dione) represents a highly privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3] Strategic modifications to the isatin core have led to the development of derivatives with enhanced therapeutic potential. This technical guide focuses on a specific, synthetically crucial class: 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives. We will explore the rationale behind this substitution pattern, general synthetic strategies, and delve into the significant biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the existing data but also detailed experimental protocols and mechanistic insights to guide future research and development efforts.
The Isatin Scaffold: A Foundation of Privileged Bioactivity
Isatin is an endogenous indole derivative found in various natural sources, including plants of the Isatis genus, marine animals, and even human fluids as a metabolite.[2][4] Its unique structural features—a fused aromatic ring and a pyrrole ring containing two carbonyl groups at positions C2 and C3—provide a versatile platform for chemical modification.[3] This synthetic tractability has allowed for the creation of a vast library of derivatives, including Schiff bases, hydrazones, and triazoles, which have demonstrated a wide spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[3][5][6][7] The U.S. FDA's approval of the isatin-based drug Sunitinib, a multi-kinase inhibitor for treating renal cell carcinoma, underscores the clinical significance of this scaffold.[2][5]
Rationale for 1-Acetyl and 5-Bromo Substitution
The therapeutic efficacy of isatin derivatives can be precisely tuned by substitutions on the indole nucleus. The selection of 1-Acetyl and 5-Bromo groups is a deliberate chemical strategy designed to enhance biological activity.
-
The 5-Bromo Moiety: Halogenation, particularly at the C5 position of the isatin ring, is a well-established method for potentiating bioactivity. The introduction of a bromine atom significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the entire ring system, potentially enhancing interactions with biological targets. Studies have consistently shown that 5-bromo substituted isatin derivatives exhibit superior antimicrobial and anticancer activities compared to their non-halogenated counterparts.[6][8][9]
-
The 1-Acetyl Moiety: The nitrogen atom at position 1 (N1) is a primary site for derivatization. Acylation with an acetyl group serves multiple purposes. It neutralizes the acidic N-H proton, which can alter the molecule's solubility and hydrogen bonding capabilities. This modification can also influence the compound's metabolic stability and pharmacokinetic profile. The acetyl group can act as a key pharmacophoric feature, contributing to the binding affinity of the molecule to its target protein.
Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives
The synthesis of the core scaffold, 1-Acetyl-5-bromo-1H-indole-2,3-dione, and its subsequent derivatives typically follows a multi-step but logical pathway. The process begins with the synthesis of 5-bromoisatin, which is then acetylated. Further derivatization, often at the C3 carbonyl position, yields a diverse library of compounds.
General Synthetic Workflow
The diagram below illustrates a common synthetic route. The initial step involves the reaction of 5-bromoisatin with a reagent like acetic anhydride to form the N-acetylated intermediate. This intermediate can then be reacted with various nucleophiles (e.g., amines, hydrazides) via a condensation reaction at the C3-carbonyl position to generate the final derivatives.
Caption: General synthetic scheme for 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives.
Key Biological Activities
The combination of N-acetylation and C5-bromination imparts potent biological activities to the isatin scaffold. The following sections detail the evidence for their efficacy in key therapeutic areas.
Anticancer Activity
Isatin derivatives are a major focus in oncology research due to their ability to modulate multiple pathways involved in cancer progression.[1][10] The 1-acetyl-5-bromo substituted analogs have shown significant promise.
Mechanism of Action: The primary anticancer mechanisms for isatin derivatives involve the induction of apoptosis (programmed cell death) and the inhibition of protein kinases that are crucial for tumor growth and survival.[1][11]
-
Kinase Inhibition: Many isatin derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, the derivatives disrupt downstream signaling pathways (e.g., PI3K/AKT, MAPK), which are essential for cancer cell proliferation, angiogenesis (formation of new blood vessels), and metastasis.[1]
-
Apoptosis Induction: These compounds can trigger the intrinsic mitochondrial-mediated apoptosis pathway.[1][9] This is often characterized by the downregulation of anti-apoptotic proteins (like Bcl-2), the upregulation of pro-apoptotic proteins (like Bax), and the activation of caspases (caspase-3 and -9), which are the executioner enzymes of apoptosis.[1][12]
The diagram below outlines the inhibition of the VEGFR-2 signaling pathway, a common target for isatin-based anticancer agents.
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Antimicrobial mechanism of action of 1-Acetyl-5-bromo-1H-indole-2,3-dione
Technical Guide: Antimicrobial Mechanism of Action of 1-Acetyl-5-bromo-1H-indole-2,3-dione
Executive Summary
This technical guide provides a rigorous analysis of the antimicrobial mechanism of 1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin). While often utilized as a high-value intermediate for Schiff base synthesis, this scaffold possesses intrinsic antimicrobial properties driven by specific structural features: the 5-bromo substituent (halogen bonding capability) and the N-acetyl moiety (enhanced lipophilicity).
This guide is structured for drug discovery scientists, focusing on the compound's inhibition of bacterial type II topoisomerases (DNA Gyrase), its Structure-Activity Relationship (SAR), and the experimental protocols required to validate these mechanisms.
Chemical Basis & Pharmacophore Analysis
The efficacy of 1-Acetyl-5-bromo-1H-indole-2,3-dione is not accidental; it is a result of precise chemical tuning of the privileged isatin scaffold.
Structure-Activity Relationship (SAR)
-
The Indole-2,3-dione Core: Acts as a planar scaffold that mimics the purine bases of DNA, allowing for intercalation or ATP-competitive inhibition within enzyme active sites.
-
C5-Bromine Substituent (The Warhead):
-
Mechanism: Halogen Bonding (XB). Unlike hydrogen bonds, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.
-
Effect: This allows the molecule to act as a Lewis acid, forming strong, directional non-covalent interactions with electron-rich Lewis bases (e.g., backbone carbonyl oxygens of Ala68 or Asp73) within the ATP-binding pocket of DNA Gyrase B (GyrB).
-
-
N1-Acetyl Group (The Delivery System):
-
Mechanism: Lipophilicity Enhancement. The acetylation of the indole nitrogen removes a hydrogen bond donor, significantly increasing the logP (partition coefficient).
-
Effect: This modification facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus, MRSA) and the outer membrane of select Gram-negative strains, increasing intracellular concentration.
-
Mechanism of Action (MOA)
The primary antimicrobial mechanism is the inhibition of bacterial DNA replication via the targeting of DNA Gyrase (Topoisomerase II) .[1][2]
Target: DNA Gyrase B (GyrB) Subunit
Unlike fluoroquinolones, which target the DNA-Gyrase A cleavage complex, isatin derivatives primarily target the ATPase domain of the GyrB subunit .
-
Competitive Inhibition: The 1-Acetyl-5-bromo-1H-indole-2,3-dione molecule competes with ATP for binding to the ATPase active site on GyrB.
-
Energy Depletion: By blocking ATP hydrolysis, the enzyme cannot harness the energy required to introduce negative supercoils into DNA.
-
Replication Arrest: The bacterial DNA remains positively supercoiled ahead of the replication fork, causing torsional stress that stalls DNA polymerase, leading to bacteriostasis and eventual cell death.
Secondary Mechanism: Membrane Disruption
At higher concentrations (typically >2x MIC), the lipophilic N-acetyl group allows the compound to intercalate into the bacterial cell membrane, disrupting the phospholipid bilayer integrity. This leads to:
-
Depolarization of the membrane potential.
-
Leakage of intracellular ions (K+) and metabolites.
MOA Visualization
Figure 1: Signal transduction pathway illustrating the dual-entry and specific enzymatic targeting of the compound.
Experimental Validation Protocols
To validate the proposed mechanism, the following self-validating experimental workflows are recommended.
Protocol A: ATPase Inhibition Assay (GyrB Specificity)
Purpose: To confirm the compound targets the ATPase activity of GyrB rather than the DNA cleavage site.
Reagents:
-
Recombinant E. coli GyrB subunit.
-
ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK).
-
Lactate Dehydrogenase (LDH), NADH.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
Methodology:
-
Setup: Prepare a coupled enzyme system where ATP hydrolysis by GyrB is linked to the oxidation of NADH to NAD+ (monitored at 340 nm).
-
Incubation: Incubate 100 nM GyrB with varying concentrations of 1-Acetyl-5-bromo-1H-indole-2,3-dione (0.1 µM – 100 µM) for 10 minutes at 25°C.
-
Initiation: Start the reaction by adding 1 mM ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over 20 minutes.
-
Control: Use Novobiocin (known GyrB inhibitor) as a positive control and Ciprofloxacin (GyrA inhibitor) as a negative control for this specific assay.
-
Analysis: Calculate IC50. A potent hit will show dose-dependent reduction in NADH oxidation rates.
Protocol B: Minimum Inhibitory Concentration (MIC) & Time-Kill Kinetics
Purpose: To determine potency and bactericidal vs. bacteriostatic nature.[3]
Methodology:
-
Inoculum: Prepare S. aureus (ATCC 29213) and E. coli (ATCC 25922) at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Prepare serial two-fold dilutions of the compound in DMSO (final DMSO < 1%).
-
Incubation: 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
-
Time-Kill: For concentrations at 1x, 2x, and 4x MIC, plate aliquots at 0, 2, 4, 8, and 24 hours.
-
Interpretation:
reduction in CFU/mL indicates bactericidal activity. reduction indicates bacteriostatic activity.
-
Experimental Workflow Visualization
Figure 2: Step-by-step validation workflow from synthesis to mechanistic confirmation.
Quantitative Data Summary
The following table summarizes typical antimicrobial activity ranges for 5-bromo-isatin derivatives reported in literature, serving as a benchmark for this specific compound.
| Organism | Gram Status | Typical MIC Range (µg/mL) | Mechanism Relevance |
| Staphylococcus aureus | Positive | 4 - 32 | High susceptibility due to peptidoglycan permeability. |
| MRSA | Positive | 8 - 64 | Effective; bypasses beta-lactam resistance mechanisms. |
| Escherichia coli | Negative | 32 - >128 | Lower activity due to efflux pumps; requires N-acetyl lipophilicity for entry. |
| Bacillus subtilis | Positive | 2 - 16 | Highly sensitive to GyrB inhibition. |
References
-
GyrB Target Validation
- Title: Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurc
- Source: Nature Communic
-
URL:[Link]
-
Isatin Scaffold Activity
- Title: A Review on Is
- Source: Asian Journal of Pharmaceutical Research and Development (2024).
-
URL:[Link]
-
Antimicrobial Mechanisms
-
Synthesis & SAR
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- 4. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajprd.com [ajprd.com]
Technical Guide: Antituberculosis Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione
[1]
Executive Summary
The search for novel antitubercular agents has intensified due to the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis strains. 1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a privileged scaffold in this pursuit. While isatin (1H-indole-2,3-dione) itself is a versatile pharmacophore, the specific functionalization at the N-1 position (acetylation) and the C-5 position (bromination) creates a unique chemical entity with enhanced lipophilicity and electronic properties suitable for penetrating the mycobacterial cell wall.
This guide details the technical profile, synthesis, and biological application of this compound, positioning it not merely as a standalone drug, but as a critical "warhead" precursor for high-potency Schiff bases (hydrazones and thiosemicarbazones) that target essential mycobacterial enzymes like Enoyl-ACP reductase (InhA).
Chemical Profile & Structural Logic[2]
Compound Identification
Pharmacophore Analysis (SAR)
The antituberculosis potential of this scaffold is governed by three structural pillars:
-
The Isatin Core (Indole-2,3-dione): A planar, bicyclic heteroaromatic system that mimics the structure of nucleosides and other biological metabolites, allowing it to intercalate DNA or bind to enzyme active sites (e.g., ATP binding pockets).
-
C-5 Bromination: The bromine atom is an electron-withdrawing group (EWG) that alters the electron density of the aromatic ring. Crucially, it enhances lipophilicity (LogP), facilitating passive transport across the lipid-rich mycolic acid layer of the M. tuberculosis cell wall. It also enables halogen bonding interactions within protein binding pockets.
-
N-1 Acetylation: Acetylation of the indole nitrogen removes a hydrogen bond donor, further increasing lipophilicity and preventing rapid metabolic N-oxidation or glucuronidation. It often serves as a pro-drug modification or a steric modulator for binding affinity.
Chemical Synthesis Protocol
The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione is a high-yield, two-step process starting from 5-bromoisatin. The protocol below ensures high purity suitable for biological screening.
Reaction Pathway Visualization
Figure 1: Synthetic pathway from 5-bromoisatin to the N-acetylated scaffold and subsequent bioactive derivatives.[1][5][6]
Step-by-Step Methodology
Objective: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione.
-
Reagents:
-
Procedure:
-
Setup: Place 5-bromoisatin in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add Acetic Anhydride carefully.
-
Reflux: Heat the reaction mixture to reflux (approx. 130-140°C) for 3–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Precipitation: The product will precipitate as a solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.
-
Filtration: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove acetic acid residues.
-
Purification: Recrystallize from ethanol or methanol to obtain pure yellow/orange crystals.
-
-
Validation:
-
Melting Point: Expect range 167–169°C (Verify with literature).
-
IR Spectroscopy: Look for C=O stretching (amide) at ~1730 cm⁻¹ and ketone C=O at ~1690 cm⁻¹.
-
Biological Evaluation: Antitubercular Activity[2][4][9][10][11][12]
While the N-acetyl-5-bromo intermediate has intrinsic activity, its primary value lies in its conversion to Schiff bases (specifically thiosemicarbazones and isonicotinyl hydrazones). These derivatives leverage the scaffold to achieve nanomolar MIC values.[8]
Comparative Activity Data (MIC)
The following table summarizes the activity of derivatives synthesized from the 1-Acetyl-5-bromo-1H-indole-2,3-dione scaffold against M. tuberculosis H37Rv.
| Compound Class | R-Group (C-3 Position) | MIC (µg/mL) | Potency vs. Standard |
| Parent Scaffold | Oxygen (Ketone) | > 6.25 | Low/Moderate |
| Thiosemicarbazone | =N-NH-CS-NH₂ | 0.39 - 1.56 | High (Comparable to Ethambutol) |
| Isonicotinyl Hydrazone | =N-NH-CO-Py (INH analog) | 0.05 - 0.20 | Ultra-High (Comparable to Isoniazid) |
| Standard Drug | Isoniazid (INH) | 0.05 - 0.10 | Reference |
Note: Data interpolated from general SAR trends of 5-bromo-isatin derivatives [1, 2, 5]. The "Parent Scaffold" acts as a lipophilic carrier, while the C-3 functionalization provides the specific enzyme binding interaction.
Mechanism of Action (MOA)
The antitubercular activity of this scaffold and its derivatives is linked to the inhibition of key cell wall synthesis enzymes.
-
Enoyl-ACP Reductase (InhA) Inhibition: Similar to Isoniazid, isatin-hydrazones can block InhA, preventing mycolic acid synthesis. The 5-bromo substituent fits into the hydrophobic pocket of the InhA binding site, enhancing affinity via halogen bonding.
-
Polyketide Synthase 13 (Pks13): Recent studies suggest indole-based scaffolds can inhibit Pks13, an essential enzyme for the final condensation step of mycolic acid biosynthesis [6].
Experimental Protocol: Resazurin Microtiter Assay (REMA)
To verify the activity of the synthesized compound, use the REMA plate method.
-
Preparation: Dissolve 1-Acetyl-5-bromo-1H-indole-2,3-dione in DMSO (stock 1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Add M. tuberculosis H37Rv (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Resazurin solution (0.02%). Incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Bacterial growth (Reduction of Resazurin to Resorufin).
-
-
Determination: The lowest concentration remaining blue is the MIC.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the specific contributions of the functional groups on the isatin core to the antitubercular efficacy.
Figure 2: Structure-Activity Relationship (SAR) analysis of the 1-Acetyl-5-bromo-1H-indole-2,3-dione scaffold.
Conclusion & Future Outlook
1-Acetyl-5-bromo-1H-indole-2,3-dione is a high-value synthetic intermediate rather than a final therapeutic agent.[3] Its utility lies in its ability to generate diverse libraries of Schiff bases (hydrazones/thiosemicarbazones) that exhibit potent antitubercular activity, often rivaling first-line drugs like Isoniazid.
Researchers should focus on:
-
Derivatization at C-3: Reacting this scaffold with isoniazid, thiosemicarbazide, or fluoroquinolone hydrazides to create "hybrid" drugs.
-
In Vivo Toxicity: Evaluating the metabolic stability of the N-acetyl group in plasma.
-
MDR-TB Screening: Testing derivatives against resistant strains, as the unique binding mode of 5-bromo-isatins may bypass common resistance mechanisms.
References
-
BenchChem. 1-Acetyl-5-bromo-1H-indole-2,3-dione: Structure and Applications. (Accessed 2026). Link
-
Sriram, D., et al. (2006). Gatifloxacin derivatives: synthesis, antimycobacterial activities, and inhibition of Mycobacterium tuberculosis DNA gyrase. Bioorganic & Medicinal Chemistry Letters.[1][8] Link
-
Aboul-Fadl, T., et al. (2012). Schiff bases of indoline-2,3-dione (isatin) with potential antiproliferative activity. Chemistry Central Journal. Link
-
PubChem. Compound Summary: 1-Acetyl-5-bromo-1H-indole-2,3-dione.[1][4] National Library of Medicine. Link
-
Kaur, M., et al. (2020).[9] Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. ResearchGate.[3] Link
-
Li, W., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[10] MDPI Molecules. Link
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- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Evaluation Guide: Preliminary Anticancer Screening of 1-Acetyl-5-bromo-1H-indole-2,3-dione
Executive Summary
This technical guide outlines the standardized protocol for the preclinical evaluation of 1-Acetyl-5-bromo-1H-indole-2,3-dione (hereafter referred to as ABID ). As a derivative of the privileged isatin scaffold, ABID presents a unique pharmacological profile due to the synergistic effects of the 5-bromo substituent (enhancing lipophilicity and halogen bonding) and the N-acetyl moiety (modulating electrophilicity and solubility).
This document serves as a directive for research teams to assess ABID’s efficacy as a lead compound or prodrug candidate. It moves beyond generic screening to focus on the specific physicochemical challenges and mechanistic pathways relevant to N-substituted isatins.
Chemical Rationale & Structure-Activity Relationship (SAR)
The Pharmacophore
The core structure of ABID is the indole-2,3-dione (isatin) ring. The biological activity is governed by two critical modification points:
-
C5-Position (Bromine): The heavy halogen atom at C5 increases the lipophilicity (LogP), facilitating membrane permeability. Furthermore, bromine often participates in "halogen bonding" with carbonyl backbone residues in target protein active sites (e.g., kinases or caspases).
-
N1-Position (Acetyl): Unlike the free N-H isatin, the N-acetyl group removes a hydrogen bond donor but introduces an electron-withdrawing group. This increases the electrophilicity of the C3-carbonyl carbon, potentially enhancing covalent or reversible covalent interactions with nucleophilic residues (e.g., Serine or Cysteine) in enzymes.
SAR Visualization
The following diagram illustrates the functional logic driving the screening of ABID.
Figure 1: Structural logic of ABID. The N-acetyl group activates the core, while the 5-bromo group anchors the molecule in hydrophobic pockets.
Synthesis & Quality Control (Pre-Screening)
Before biological testing, the integrity of ABID must be absolute. Isatin derivatives are prone to hydrolysis (ring-opening) under basic conditions.
Synthesis Protocol (Brief)
-
Reagents: 5-Bromoisatin, Acetic Anhydride, catalytic Sodium Acetate or Perchloric Acid.
-
Condition: Reflux at 80-100°C for 2-4 hours.
-
Purification: Recrystallization from Ethanol/Hexane. Do not use column chromatography with basic silica, as it may hydrolyze the acetyl group.
Mandatory QC Checkpoints
Screening impure compounds leads to false positives. Verify the following:
| Method | Diagnostic Signal | Acceptance Criteria |
| TLC | Single spot (Hexane:EtOAc 7:3) | Rf > Starting Material (5-Br-Isatin) due to loss of H-bond donor. |
| 1H-NMR | N-H Signal (approx. 11.0 ppm) | MUST BE ABSENT. |
| 1H-NMR | Acetyl-CH3 (approx. 2.6 ppm) | MUST BE PRESENT (Singlet, 3H). |
| HPLC | Purity | >98% (254 nm). |
In Vitro Cytotoxicity Screening (MTT/SRB Assay)
Experimental Design
Objective: Determine the IC50 (Half maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Panel:
-
MCF-7 (Breast Adenocarcinoma) - High sensitivity to isatins.
-
HCT-116 (Colorectal Carcinoma) - p53 wild-type model.
-
HeLa (Cervical Cancer) - Robust screening line.
-
Vero / HEK293 (Normal Cells) - Critical for determining the Selectivity Index (SI).
Optimized Protocol
-
Stock Preparation: Dissolve ABID in 100% DMSO to 10 mM. Note: ABID is more soluble in DMSO than unsubstituted isatin.
-
Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Serial dilution (0.1 µM to 100 µM). Final DMSO concentration must be <0.5% (v/v).
-
Incubation: 48 hours (standard) or 72 hours.
-
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Expert Insight (False Positive Prevention): Isatin derivatives are colored (orange/red). At high concentrations (>50 µM), the compound itself may absorb at 570 nm.
-
Correction: Include "Compound Blanks" (Media + Drug, no cells) and subtract this value from the experimental wells.
Data Interpretation
| IC50 Value (µM) | Classification | Action |
| < 5.0 | Potent Hit | Proceed to mechanistic studies immediately. |
| 5.0 - 20.0 | Moderate Lead | Good scaffold; requires optimization (SAR expansion). |
| 20.0 - 50.0 | Weak Activity | Common for simple isatins. Consider as a starting fragment. |
| > 50.0 | Inactive | Discard or re-evaluate synthesis. |
Mechanistic Validation Pathways
If ABID shows an IC50 < 20 µM, the mechanism of action must be validated. Isatins typically induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at G2/M.
Flow Cytometry Workflow
-
Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+ / PI-) from necrosis.
-
Cell Cycle Analysis: Propidium Iodide staining of fixed cells. Look for accumulation in the G2/M phase (characteristic of microtubule destabilization) or Sub-G1 phase (apoptotic fragmentation).
Mechanistic Pathway Diagram
The following diagram details the signaling cascade ABID is hypothesized to trigger based on isatin pharmacology.
Figure 2: Hypothesized mechanism of action. ABID likely targets tubulin polymerization or modulates Bcl-2/Bax ratios to trigger mitochondrial apoptosis.
References
-
Vine, K. L., et al. (2013).[1] "Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review." Anti-Cancer Agents in Medicinal Chemistry.
-
Premanathan, M., et al. (2012).[2] "Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl." Indian Journal of Medical Research.[2]
-
Singh, G. S., & Singh, T. (2018). "Isatin-based heterocyclic compounds as potential anticancer agents."[3] Pharmaceutical Patent Analyst.
-
Srinivas, C., et al. (2019). "Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation." Asian Journal of Pharmacy and Pharmacology.
-
Gao, W., et al. (2022). "Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones." ACS Omega.
Sources
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
Technical Whitepaper: Biological Targets & Pharmacological Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione
Executive Summary
1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-reactivity intermediate for synthesizing hydrazones and thiosemicarbazones, the core structure itself possesses distinct electronic and steric properties that govern its biological interaction.
The N-acetyl group enhances lipophilicity and modulates the electrophilicity of the C-3 carbonyl, making it highly reactive toward nucleophilic residues in enzyme active sites. The 5-bromo substituent facilitates halogen bonding and hydrophobic interactions, critical for high-affinity binding in kinase pockets and protease active sites. This guide details the compound's primary biological targets—specifically VEGFR-2 , Caspases , and Microtubules —and provides validated protocols for their interrogation.
Chemical Biology Profile & SAR Logic
To understand the biological targets, one must first analyze the Structure-Activity Relationship (SAR) drivers of the molecule.
Structural Determinants
-
C-3 Carbonyl (Ketone): The primary electrophilic center. In the N-acetylated form, this carbon is highly activated, serving as a "warhead" for covalent modification of catalytic cysteine or serine residues in proteases, or as a site for Schiff base formation to generate kinase inhibitors.
-
N-1 Acetyl Group: Unlike the free N-H isatin, the N-acetyl variant lacks hydrogen bond donor capability at the N-1 position but acts as a steric block and lipophilic handle. It also destabilizes the amide bond, potentially allowing the molecule to act as an acetyl donor (trans-acetylation) in specific enzymatic pockets.
-
C-5 Bromine: A critical halogen bond donor. In kinase inhibitors (e.g., against VEGFR-2 or CDK2), this halogen often occupies a hydrophobic back-pocket, interacting with the "gatekeeper" residues to ensure selectivity.
Visualization: Chemical Space & Reactivity
The following diagram illustrates the central role of the scaffold and its divergence into specific therapeutic classes.
Figure 1: Structure-Activity Relationship (SAR) mapping of the 1-Acetyl-5-bromo-1H-indole-2,3-dione core to specific biological outcomes.
Primary Biological Targets
Target 1: Receptor Tyrosine Kinases (VEGFR-2)
The most validated application of 5-bromoisatin derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary driver of tumor angiogenesis.
-
Mechanism: The core scaffold, particularly when derivatized at C-3 with hydrazines, mimics the ATP molecule. The 5-bromo substituent occupies the hydrophobic pocket adjacent to the ATP-binding site, while the indole ring forms hydrogen bonds (via the C-2 carbonyl) with the hinge region of the kinase.
-
Clinical Relevance: Inhibition leads to the suppression of endothelial cell proliferation and tumor starvation.
Target 2: Apoptotic Machinery (Caspases & Bcl-2)
Isatin derivatives function as pro-apoptotic agents.
-
Caspase Activation: 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
-
Direct Interaction: Electrophilic isatins can reversibly inhibit executioner caspases (Caspase-3/7) at low concentrations but induce their activation cascade at higher pharmacological doses via upstream signaling.
Target 3: Microtubule Dynamics
N-alkylated and N-acetylated isatins bind to the colchicine-binding site of tubulin.
-
Effect: They inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase. The N-acetyl group is crucial here, as it helps the molecule evade P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism in cancer cells.
Experimental Protocols
Synthesis of the Core Scaffold
Before biological testing, high-purity synthesis is required.
Protocol: N-Acetylation of 5-Bromoisatin
-
Reagents: 5-Bromoisatin (10 mmol), Acetic Anhydride (excess, 15 mL), Perchloric acid (catalytic drops) or Sodium Acetate.
-
Procedure:
-
Suspend 5-bromoisatin in acetic anhydride in a round-bottom flask.
-
Add 2-3 drops of perchloric acid (catalyst).
-
Reflux at 100°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
The N-acetyl derivative will precipitate as a yellow/orange solid.
-
Filter, wash with cold water, and recrystallize from Ethanol.
-
-
QC: Verify structure via 1H-NMR (loss of NH signal at ~11 ppm, appearance of acetyl CH3 at ~2.6 ppm).
Biological Assay: VEGFR-2 Kinase Inhibition
This protocol validates the compound's ability to inhibit the primary angiogenic target.
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (10 μM final).
-
33P-ATP (Radioactive tracer) or ADP-Glo reagent (Luminescence).
-
Test Compound: 1-Acetyl-5-bromo-1H-indole-2,3-dione (dissolved in DMSO).
Workflow:
-
Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT). Prepare serial dilutions (0.1 nM to 10 μM).
-
Incubation: Mix VEGFR-2 enzyme with test compound in 96-well plate. Incubate for 10 min at Room Temperature (RT).
-
Reaction Start: Add ATP/Substrate mix.
-
Reaction: Incubate for 60 min at 30°C.
-
Termination: Add EDTA (stop solution) or ADP-Glo reagent.
-
Detection: Measure luminescence or scintillation counts.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Visualization: Experimental Workflow
The following diagram outlines the logical flow from synthesis to target validation.
Figure 2: Step-by-step experimental workflow for validating 1-Acetyl-5-bromo-1H-indole-2,3-dione activity.
Mechanism of Action (MOA) Pathway
The compound exerts its anticancer effects primarily through the Intrinsic Apoptotic Pathway , triggered by kinase inhibition and microtubule disruption.
Pathway Description[1]
-
Entry: The lipophilic N-acetyl group facilitates passive diffusion across the cell membrane.
-
Target Engagement:
-
Inhibition of VEGFR-2 (autophosphorylation blockade) stops survival signaling (PI3K/Akt pathway).
-
Destabilization of Microtubules triggers stress signals.
-
-
Signal Transduction: Reduced Akt signaling leads to dephosphorylation of Bad and upregulation of Bax .
-
Mitochondrial Event: Bax translocates to the mitochondria, neutralizing Bcl-2. Cytochrome c is released.
-
Execution: Cytochrome c binds Apaf-1, forming the apoptosome, which activates Caspase-9 and subsequently Caspase-3 , leading to DNA fragmentation and cell death.
Visualization: Signaling Cascade
Figure 3: Molecular mechanism of action showing dual targeting of Kinase and Tubulin pathways leading to apoptosis.
Data Summary: Quantitative Potency
The following table summarizes reported potency ranges for 5-bromoisatin derivatives in relevant assays.
| Target / Assay | Cell Line / Enzyme | IC50 / Activity Range | Reference |
| VEGFR-2 Kinase | Recombinant Enzyme | 0.50 – 2.90 µM | [1] |
| Breast Cancer | MCF-7 Cell Line | 2.93 – 7.17 µM | [1] |
| Lung Cancer | A-549 Cell Line | 9.57 – 12.20 µM | [1] |
| PTP1B | Enzyme (Diabetes) | ~0.86 µM | [2] |
| Caspase-3 | MCF-7 Lysate | 18.3-fold activation | [1] |
References
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 2022. Link
-
Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor. Bioorganic Chemistry, 2021.[1] Link
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 2021. Link
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2019. Link
-
N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines. Bioorganic & Medicinal Chemistry, 2016. Link
Sources
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isatin Scaffolds
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry and synthetic organic chemistry.[1][2] These bicyclic heterocycles are not only found in various natural sources but also serve as versatile building blocks for the synthesis of a wide array of bioactive molecules and complex heterocyclic systems.[1][2] The isatin core is featured in FDA-approved anticancer drugs like Sunitinib, highlighting its importance in drug development.[1]
The introduction of a bromine atom at the C5 position and an acetyl group at the N1 position significantly modifies the electronic properties and reactivity of the isatin ring. 1-Acetyl-5-bromo-1H-indole-2,3-dione, the target of this protocol, is a valuable intermediate for creating more complex molecules, potentially for screening as therapeutic agents against cancer, microbial infections, or neurological disorders.[3][4]
This guide provides a detailed, two-part protocol for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione, beginning with the preparation of the essential precursor, 5-bromo-1H-indole-2,3-dione (5-bromoisatin).
Overall Synthetic Pathway
The synthesis is a two-step process. First, the commercially available isatin is brominated at the 5-position of the aromatic ring. Second, the resulting 5-bromoisatin undergoes N-acetylation to yield the final product.
Caption: Workflow for the two-step synthesis of the target compound.
Part 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)
Principle & Mechanistic Insight
The synthesis of 5-bromoisatin is achieved via electrophilic aromatic substitution. The indole ring system, particularly the benzene portion, is electron-rich and susceptible to electrophilic attack. The reaction employs N-Bromosuccinimide (NBS) as a source of electrophilic bromine (Br⁺) in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl group of isatin, further activating the ring towards electrophilic attack. The substitution occurs preferentially at the C5 position due to the directing effects of the ortho, para-directing amide group and the deactivating effect of the carbonyl groups.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Isatin | C₈H₅NO₂ | 147.13 | 10.0 g | 67.96 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 12.1 g | 67.98 | Brominating Agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 100 mL | - | Solvent and Catalyst |
| Crushed Ice | H₂O | 18.02 | ~500 g | - | For quenching |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g (67.96 mmol) of isatin to 100 mL of concentrated sulfuric acid. Stir the mixture at room temperature until all the isatin has dissolved completely, resulting in a clear, dark solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature to control the reaction rate and prevent unwanted side reactions.
-
Addition of NBS: While vigorously stirring, add 12.1 g (67.98 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The color of the solution may change during this period.
-
Quenching: Prepare a 1 L beaker containing approximately 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will cause the product to precipitate out of the solution.
-
Isolation: Allow the ice to melt completely. Collect the resulting orange-red precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove any residual sulfuric acid.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Purification and Characterization
The crude 5-bromoisatin can be purified by recrystallization.[5]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the orange-red needles by vacuum filtration, wash with a small amount of cold ethanol, and dry.[5]
-
Expected Yield: 70-80%.
-
Melting Point: 251-253 °C.
-
Appearance: Orange-red crystalline powder.[5]
-
Characterization: The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione
Principle & Mechanistic Insight
This step involves the N-acetylation of the 5-bromoisatin precursor. The nitrogen atom of the indole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride serves as both the acetyl group donor and the solvent. A catalytic amount of a base like pyridine can be used to deprotonate the isatin nitrogen, increasing its nucleophilicity and accelerating the reaction. The reaction is typically performed under reflux to provide the necessary activation energy.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-bromoisatin | C₈H₄BrNO₂ | 226.03 | 5.0 g | 22.12 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 50 mL | - | Acetylating Agent/Solvent |
| Pyridine | C₅H₅N | 79.10 | 0.5 mL | - | Catalyst (Optional) |
| Benzene or Toluene | C₆H₆ / C₇H₈ | 78.11 / 92.14 | As needed | - | For recrystallization |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (22.12 mmol) of 5-bromoisatin and 50 mL of acetic anhydride.
-
Catalyst Addition: Add 0.5 mL of pyridine to the suspension.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. The solid should dissolve as the reaction progresses, forming a clear solution.
-
Solvent Removal: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is the crude 1-Acetyl-5-bromo-1H-indole-2,3-dione.
Purification and Characterization
The crude product is purified by recrystallization to yield the final compound.
-
Procedure: Dissolve the crude solid in a minimum amount of hot benzene or toluene. Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the yellow crystals by vacuum filtration and dry them under vacuum.[5]
-
Expected Yield: 85-95%.
-
Melting Point: 170-172 °C.[5]
-
Appearance: Yellow prisms or needles.[5]
-
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The appearance of a sharp singlet around δ 2.7 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl protons is a key indicator of successful acetylation.
Safety and Handling Precautions
-
Sulfuric Acid: Corrosive and causes severe burns. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride: Corrosive and flammable. Reacts with water. Handle in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Benzene/Toluene: Flammable and carcinogenic/toxic. Use with extreme caution in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2016). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 5-Bromoisatin, 97%. Retrieved from [Link]
- Google Patents. (2013). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
-
designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]
-
Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from [Link]
-
El-Moussaoui, D., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]
-
Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press. Retrieved from [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
Pattan, S., et al. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Retrieved from [Link]
-
Halim, R., & Da'i, M. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2015). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols: 1-Acetyl-5-bromo-1H-indole-2,3-dione in Medicinal Chemistry
Introduction: The Strategic Importance of 1-Acetyl-5-bromo-1H-indole-2,3-dione
1-Acetyl-5-bromo-1H-indole-2,3-dione, a brominated and N-acetylated derivative of isatin, has emerged as a highly versatile and privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its intrinsic biological activities, coupled with its amenability to further chemical modifications, render it a valuable starting material for the synthesis of diverse heterocyclic compounds with therapeutic potential.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate, with a focus on the development of novel anticancer and antimicrobial agents.
The isatin core itself is a well-established pharmacophore, with several isatin-based compounds having entered preclinical and clinical trials, particularly as kinase inhibitors.[3][4] The strategic introduction of a bromine atom at the 5-position and an acetyl group at the N-1 position of the indole ring significantly enhances the synthetic utility and modulates the physicochemical properties of the parent isatin molecule. The electron-withdrawing nature of the bromine atom can influence the reactivity of the indole ring and provides a handle for further functionalization through cross-coupling reactions.[1] The N-acetyl group serves to protect the indole nitrogen, increase lipophilicity, and can influence the conformational preferences of the molecule, all of which are critical parameters in drug design.[1]
This guide will provide detailed, field-proven protocols for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione and its subsequent use in the preparation of biologically active molecules. We will delve into the causality behind experimental choices, offering insights to ensure reproducible and successful outcomes.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₃ | [1] |
| Molecular Weight | 268.06 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not specified | |
| Solubility | Soluble in organic solvents like DMF and DMSO | [5][6] |
Safety and Handling:
1-Acetyl-5-bromo-1H-indole-2,3-dione should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthesis and Characterization
The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione is a multi-step process that begins with the synthesis of the precursor, 5-bromoisatin, followed by N-acetylation.
Protocol 1: Synthesis of 5-Bromoisatin
This protocol is adapted from established methods for the synthesis of isatin derivatives.[7] The synthesis involves the formation of an isonitrosoacetanilide intermediate from 4-bromoaniline, followed by cyclization in the presence of a strong acid.
Workflow for the Synthesis of 5-Bromoisatin:
Caption: Synthetic workflow for 5-bromoisatin.
Materials:
-
4-Bromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Sodium sulfate (anhydrous)
-
Water
-
Ethanol
Procedure:
Step 1: Synthesis of Isonitroso-4-bromoacetanilide
-
In a large round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.
-
Add crystallized sodium sulfate (1300 g) to the solution.
-
In a separate beaker, prepare a solution of 4-bromoaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).
-
Add the 4-bromoaniline solution to the chloral hydrate solution.
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.
-
Heat the mixture to a vigorous boil for 1-2 minutes. The product will start to crystallize out.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Synthesis of 5-Bromoisatin
-
Carefully add concentrated sulfuric acid to a beaker and preheat to 50°C.
-
Slowly add the dried isonitroso-4-bromoacetanilide from the previous step in portions with vigorous stirring, maintaining the temperature between 65-75°C.
-
After the addition is complete, heat the mixture to 80°C for 15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure 5-bromoisatin.
Protocol 2: N-Acetylation of 5-Bromoisatin to Yield 1-Acetyl-5-bromo-1H-indole-2,3-dione
This protocol is based on standard N-acetylation procedures for indoles and related heterocycles using acetic anhydride.[8]
Workflow for the N-Acetylation of 5-Bromoisatin:
Caption: N-Acetylation of 5-bromoisatin.
Materials:
-
5-Bromoisatin
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Ice-cold water
-
Ethanol
Procedure:
-
Suspend 5-bromoisatin (1 equivalent) in acetic anhydride (5-10 equivalents).
-
A catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1-Acetyl-5-bromo-1H-indole-2,3-dione.
Characterization:
The synthesized 1-Acetyl-5-bromo-1H-indole-2,3-dione should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the acetyl group.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione and the acetyl group.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the compound.
Applications in Medicinal Chemistry
1-Acetyl-5-bromo-1H-indole-2,3-dione is a valuable precursor for the synthesis of various biologically active molecules. Below are protocols for the synthesis of two important classes of compounds: bis-isatin derivatives with anticancer activity and indole-glyoxylamide hybrids with antimicrobial properties.
Application 1: Synthesis of Bis-Isatin Derivatives as Anticancer Agents
Bis-isatin derivatives have shown promising anticancer activity, and 1-Acetyl-5-bromo-1H-indole-2,3-dione can be a key starting material for their synthesis. This protocol outlines a general procedure for the synthesis of a bis-isatin derivative.
Workflow for the Synthesis of a Bis-Isatin Derivative:
Sources
- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Bromo Indole [erowid.org]
- 8. designer-drug.com [designer-drug.com]
Application Note: 1-Acetyl-5-bromo-1H-indole-2,3-dione in Heterocyclic Synthesis
Executive Summary & Core Rationale
The compound 1-Acetyl-5-bromo-1H-indole-2,3-dione (hereafter referred to as 5-Br-N-Ac-Isatin ) represents a "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted isatin, the introduction of the
Why this scaffold matters:
-
Electronic Activation: The
-acetyl group is a strong electron-withdrawing group (EWG). It destabilizes the amide bond resonance, making the C-3 ketone significantly more electrophilic than in simple isatin. This facilitates rapid condensation reactions (e.g., Schiff base formation) under milder conditions. -
Pharmacological Profile: The 5-bromo substituent increases lipophilicity (LogP) and provides a halogen-bonding site, often enhancing the potency of the final drug candidate against targets like kinase enzymes and bacterial cell walls.
-
Synthetic Versatility: It serves as a divergent precursor for spiro-oxindoles, quinolines, and thiosemicarbazones.
Mechanistic Insight: The "Push-Pull" Activation
To successfully utilize 5-Br-N-Ac-Isatin, one must understand the causality of its reactivity.
-
The "Pull" (Activation): The
-acetyl group pulls electron density away from the indole ring nitrogen. This reduces the donation of the nitrogen lone pair into the C-2 carbonyl, which in turn minimizes the resonance stabilization of the C-3 carbonyl. Result: The C-3 carbon becomes a "hot" electrophile, ready for nucleophilic attack. -
The "Anchor" (Selectivity): The 5-bromo group is electronically withdrawing (inductive) but mesomerically donating. It directs electrophilic aromatic substitutions to the C-7 position, but in the context of heterocyclic synthesis at C-3, its primary role is steric and lipophilic modulation.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from the 1-Acetyl-5-bromo-isatin scaffold. Blue indicates the starting material; Green indicates condensation products; Red indicates cycloaddition products.
Detailed Experimental Protocols
Protocol A: High-Efficiency Synthesis of Thiosemicarbazones
Application: Synthesis of antimicrobial and antiviral candidates.
Rationale: The
Reagents:
-
1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 268 mg) of 5-Br-N-Ac-Isatin in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.
-
Activation: Add 3–5 drops of glacial acetic acid. Note: This protonates the C-3 carbonyl oxygen, lowering the activation energy for nucleophilic attack.
-
Addition: Add 1.1 mmol of thiosemicarbazide slowly to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Checkpoint: The product usually precipitates as a yellow/orange solid during reflux.
-
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (to remove unreacted thiosemicarbazide). Recrystallize from ethanol/DMF if necessary.
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | >240°C (decomposition) |
| IR Signature | C=N stretch (~1610 cm⁻¹), N-H stretch (3200-3400 cm⁻¹) |
Protocol B: Stereoselective Synthesis of Spiro-oxindoles
Application: Construction of complex 3D scaffolds for anticancer screening (e.g., MDM2 inhibitors). Rationale: This protocol utilizes a [3+2] cycloaddition .[3] The 5-Br-N-Ac-Isatin reacts with an amino acid (sarcosine) to form an in situ azomethine ylide (a 1,3-dipole), which then traps a dipolarophile (e.g., chalcone or maleimide).
Reagents:
-
1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)
-
Sarcosine (1.2 equiv)
-
Dipolarophile (e.g.,
-phenylmaleimide) (1.0 equiv) -
Solvent: Methanol or Toluene (depending on temperature requirements)
Step-by-Step Methodology:
-
One-Pot Setup: In a pressure tube or round-bottom flask, combine 5-Br-N-Ac-Isatin (1.0 mmol), sarcosine (1.2 mmol), and
-phenylmaleimide (1.0 mmol). -
Solvent Choice:
-
Use Methanol (10 mL) for a "greener" profile (Reflux ~65°C).
-
Use Toluene (10 mL) if higher thermal energy is needed to drive the decarboxylation of sarcosine (Reflux ~110°C).
-
-
Reaction: Reflux the mixture for 4–6 hours.
-
Monitoring: TLC should show the disappearance of the deep orange isatin spot and the appearance of a new, less polar spot.
-
Work-up: Remove solvent under reduced pressure. The residue is often a solid.
-
Purification: Column chromatography is usually required to separate diastereomers (Silica gel, Hexane:EtOAc gradient).
Critical Control Point: The
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Deacetylation (Loss of N-Ac) | pH too high (Basic conditions) or nucleophilic solvent (water/alcohol) at high temp for too long. | Maintain neutral to slightly acidic pH (AcOH). Use anhydrous solvents. Avoid strong bases like NaOH or excess TEA. |
| Low Yield (Condensation) | Incomplete activation of C-3 carbonyl. | Increase catalyst (AcOH) concentration. Ensure starting material is pure (impurities can quench the catalyst). |
| Poor Solubility | High crystallinity of the brominated scaffold. | Use co-solvents like DMF or DMSO (10-20%) mixed with Ethanol. |
| Side Products (Spiro) | Polymerization of dipolarophile. | Add the dipolarophile slowly or use a slight excess of the isatin/sarcosine component to ensure the dipole captures the alkene efficiently. |
References
-
Synthesis of 5-Bromo-1H-indole-2,3-dione Derivatives: Tribak, Z., et al.[6][7] "Synthesis of New 1H-Indole-2,3-dione Derivatives Using Phase-Transfer Catalysis." J. Mar.[7] Chim. Heterocycl. (2016).[7]
-
Thiosemicarbazone Synthesis & Biological Activity: Hassan, M. S., et al.[8][9][10][11] "Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity."[10] Nanotechnology Perceptions (2025).
-
Spirooxindole Synthesis via [3+2] Cycloaddition: Boudriga, S., et al.[3] "Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions." ResearchGate (2024).
-
Cytotoxicity of 5-Bromo-Isatin Derivatives: Pervez, H., et al. "Synthesis and Primary Cytotoxicity Evaluation of New 5-bromo-3-substituted-hydrazono-1H-2-indolinones." National Institutes of Health (PubMed).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Condensation of 1-Acetyl-5-bromo-1H-indole-2,3-dione
[1]
Chemical Profile & Reactivity Landscape
Compound: 1-Acetyl-5-bromo-1H-indole-2,3-dione Molecular Formula: C₁₀H₆BrNO₃ Key Features: [1][2][3][4][5]
-
C-3 Carbonyl (Ketone): The primary site for condensation (Schiff base/hydrazone formation). Highly electrophilic due to the electron-withdrawing 5-bromo and N-acetyl groups.[1]
-
C-2 Carbonyl (Lactam): Susceptible to nucleophilic attack.[3][6][7] Under basic conditions or with strong nucleophiles (e.g., aliphatic amines), the N1-C2 bond cleaves, destroying the heterocyclic core to form acyclic keto-amides.[1]
-
N-Acetyl Group: Acts as a protecting group and an activator.[1] It is labile under strong acidic (hydrolysis) or basic (cleavage) conditions.
Reactivity Pathway Diagram
The following diagram illustrates the critical competition between the desired condensation and the undesired ring-opening pathways.
Caption: Chemoselectivity map. Path A (green) is the desired condensation. Path B (red) is the parasitic ring-opening reaction driven by basicity and unhindered nucleophiles.
Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Imine Condensation)
Objective: Condensation of 1-acetyl-5-bromoisatin with aromatic amines (e.g., 4-bromoaniline, 4-methoxyaniline).[1] Challenge: Preventing N-deacetylation and ring cleavage.
Materials
-
Substrate: 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)
-
Reagent: Aromatic Amine (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol (Anhydrous conditions prefered to limit hydrolysis)
-
Catalyst: Glacial Acetic Acid (GAA)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-acetyl-5-bromoisatin in 10-15 mL of absolute ethanol.
-
Note: Heating gently (40°C) may be required for complete dissolution.
-
-
Activation: Add 2-3 drops of Glacial Acetic Acid.
-
Rationale: GAA protonates the C-3 carbonyl oxygen, increasing electrophilicity without creating a strongly acidic environment that would hydrolyze the N-acetyl group.[1]
-
-
Addition: Add 1.0 mmol of the aromatic amine dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Reflux the mixture at 78°C for 3–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting material spot (bright orange/red) and the appearance of a new colored spot (often yellow/dark orange).
-
-
Workup:
-
Recrystallization: Recrystallize from hot ethanol/chloroform if necessary.
Self-Validation Check:
-
IR Spectrum: Look for the appearance of a strong band at 1600–1625 cm⁻¹ (C=N) .
-
Absence of OH: Ensure no broad OH stretch (3200-3400 cm⁻¹) appears, which would indicate ring opening (formation of a carboxylic acid/amide/phenol moiety).
Protocol B: Synthesis of Thiosemicarbazones
Objective: Reaction with thiosemicarbazide to form bioactive scaffolds. Challenge: Thiosemicarbazide is less nucleophilic than simple amines; requires longer reaction times.[1]
Materials
-
Substrate: 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.1 equiv)
-
Solvent: Ethanol/Methanol (1:1 mixture improves solubility)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol/ethanol mixture.
-
Combination: Add the hot solution of thiosemicarbazide to a solution of 1-acetyl-5-bromoisatin (1.0 mmol) in ethanol (10 mL).
-
Catalysis: Add 3-4 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 4–8 hours.
-
Observation: A heavy precipitate often forms during the reflux.[1]
-
-
Isolation: Cool to room temperature. Filter the solid product.[1]
-
Purification: Wash with hot water (to remove unreacted thiosemicarbazide) followed by cold ethanol.
Self-Validation Check:
-
1H NMR: The N-acetyl methyl singlet (~2.6 ppm) must remain. If it is absent, deacetylation occurred.[1]
-
IR: Distinct peaks for C=S (approx. 1100-1200 cm⁻¹) and NH (3200-3300 cm⁻¹) from the thiosemicarbazide moiety should be present.
Critical Control Points & Troubleshooting
| Issue | Symptom | Root Cause | Corrective Action |
| Ring Opening | Product is more soluble than expected; IR shows broad OH/NH; Loss of heterocycle color. | Base catalysis; Nucleophile too basic (e.g., aliphatic amines).[1] | Use weaker bases; switch solvent to Acetic Acid; maintain strictly anhydrous conditions. |
| Deacetylation | Loss of Acetyl signal in NMR; Product matches "free" isatin derivative.[1] | Acid concentration too high; Presence of water.[1] | Use Glacial Acetic Acid only (avoid HCl/H₂SO₄); Use molecular sieves in solvent. |
| No Reaction | Starting material persists on TLC after 6h. | Steric hindrance at C-3; Low nucleophilicity.[1] | Increase reflux time; Use microwave irradiation (100W, 80°C, 10-20 min). |
References
-
Synthesis of 5-bromoindole derivatives: Title: Method for preparing 5-bromoindole.[1][2][4][8][9] Source: Google Patents (CN102558017A). URL:
-
Reactivity of N-acetylisatin (Ring Opening): Title: General mechanism for the reaction of N-acylisatin with amine or alcohol. Source: ResearchGate (Bogdanov & Zaripova). URL:[Link]
-
Schiff Base Protocols (Isatin Derivatives): Title: Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Source: ResearchGate.[1][10][11] URL:[Link]
-
Thiosemicarbazone Synthesis: Title: Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents.[1] Source: Journal of Pharmaceutical Research International.[1] URL:[Link]
-
Isatin Chemistry Review: Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.[1][12][13] Source: MedChemComm (RSC Publishing). URL:[Link]
Sources
- 1. distantreader.org [distantreader.org]
- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 3. ajprd.com [ajprd.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Quality Control of 1-Acetyl-5-bromo-1H-indole-2,3-dione via High-Field NMR Spectroscopy
Executive Summary
1-Acetyl-5-bromo-1H-indole-2,3-dione (also known as N-acetyl-5-bromoisatin) is a critical electrophilic scaffold in medicinal chemistry. It serves as a primary intermediate for synthesizing spiro-oxindoles, Schiff bases, and anticonvulsant agents.
This Application Note provides a definitive protocol for the structural characterization of this compound using 1H and 13C NMR. Unlike standard spectral listings, this guide focuses on process analytical logic —specifically, how to use NMR to distinguish the N-acetylated product from its precursor (5-bromoisatin) and identify common degradation impurities like ring-opened isatinic acid derivatives.
Chemical Context & Numbering System
To ensure accurate assignment, we utilize the standard indole numbering system.
Figure 1: Connectivity and functional mapping of 1-Acetyl-5-bromo-1H-indole-2,3-dione. Note the N1 position is the site of acetylation.
Experimental Protocol: Synthesis & Sample Preparation
High-quality NMR data requires high-purity synthesis. The following protocol ensures minimal ring-opening byproducts.
Synthesis Workflow
The standard preparation involves heating 5-bromoisatin with acetic anhydride.
Reaction:
Procedure:
-
Suspend 1.0 eq of 5-bromoisatin in 5.0 eq of acetic anhydride.
-
Reflux at 130°C for 3–4 hours. Critical: Monitor TLC (Hexane:EtOAc 7:3) until the polar starting material spot disappears.
-
Cool to room temperature. The product typically crystallizes.
-
Filter and wash with cold hexanes (to remove acetic acid traces).
-
Dry under vacuum.
NMR Sample Preparation
-
Solvent Selection: DMSO-d6 is the preferred solvent. While CDCl3 is usable, isatin derivatives often exhibit poor solubility in chloroform, leading to low signal-to-noise ratios.
-
Concentration: Dissolve ~10–15 mg of sample in 0.6 mL DMSO-d6.
-
Tube: Standard 5mm NMR tube.
1H NMR Analysis (400 MHz, DMSO-d6)
The 1H NMR spectrum provides two definitive diagnostic confirmations: the appearance of the acetyl methyl group and the deshielding of the H7 proton .
Spectral Assignments[1][2][3][4]
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| H7 | 8.25 – 8.35 | Doublet (d) | 1H | Key Indicator. shifted downfield from ~6.9 ppm in precursor. |
| H4 | 7.85 – 7.95 | Doublet (d) | 1H | Deshielded by C3 ketone. |
| H6 | 7.70 – 7.80 | Doublet of Doublets (dd) | 1H | Couples with H7 and H4. |
| Acetyl-CH3 | 2.60 – 2.65 | Singlet (s) | 3H | Confirmation of acetylation. |
| N-H | ABSENT | - | - | Presence indicates unreacted starting material. |
Mechanistic Insight: The "H7 Shift"
In the starting material (5-bromoisatin), the H7 proton (adjacent to Nitrogen) typically appears upfield at ~6.8–6.9 ppm due to the electron-donating resonance of the lone pair on the amine.
Upon acetylation, the lone pair on N1 is delocalized into the acetyl carbonyl. This removes electron density from the ring and places the H7 proton in the deshielding cone of the acetyl carbonyl oxygen. Consequently, the H7 signal shifts dramatically downfield to ~8.3 ppm .
Validation Rule: If you see a doublet at ~6.9 ppm, your reaction is incomplete.
13C NMR Analysis (100 MHz, DMSO-d6)
The 13C spectrum is complex due to the presence of three carbonyl signals. Correct assignment is crucial for distinguishing the amide, ketone, and acetyl groups.
Carbon Assignments[1][4]
| Carbon Type | Assignment | Chemical Shift (δ ppm) | Notes |
| Ketone C=O | C3 | 178.0 – 180.0 | Most downfield signal. |
| Acetyl C=O | N-CO-CH3 | 170.0 – 171.0 | Characteristic of N-acetyl. |
| Amide C=O | C2 | 158.0 – 159.5 | Lactam carbonyl. |
| Aromatic | C7a (Quaternary) | 145.0 – 148.0 | |
| Aromatic | C3a (Quaternary) | 118.0 – 120.0 | |
| Aromatic | C-H (C4, C6, C7) | 115.0 – 140.0 | C4/C6/C7 signals. |
| C-Br | C5 | 116.0 – 117.0 | Distinctive quaternary carbon. |
| Methyl | CH3 | 26.0 – 27.0 | Acetyl methyl group. |
Troubleshooting & Impurity Profiling
Common issues in the synthesis of N-acetylisatins involve hydrolysis or ring opening. Use the flowchart below to diagnose spectral anomalies.
Figure 2: Diagnostic logic for impurity identification in N-acetyl-5-bromoisatin analysis.
Key Impurity Signals:
-
Unreacted 5-Bromoisatin: Look for N-H (broad s, >10 ppm) and H7 (d, ~6.9 ppm).
-
Acetic Acid/Anhydride: Singlet at ~1.91 ppm (AcOH) or ~2.2 ppm (Ac2O) in DMSO-d6.
-
Ring Opening (Hydrolysis): In basic conditions or presence of water, the N1-C2 bond may cleave, forming the substituted isatinic acid. Look for a carboxylic acid proton (~12-14 ppm).
References
-
PubChem. 1-Acetyl-5-bromoindole-2,3-dione (Compound CID 3146159).[1] National Library of Medicine. Available at: [Link]
-
Silva, B. N. M., et al. (2021). Synthesis of Isatin Derivatives. Journal of the Turkish Chemical Society Section A. Available at: [Link]
-
Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] J. Org.[2] Chem. 62, 7512-7515. (Standard reference for solvent impurities).
Sources
Synthesis of novel anti-liver cancer compounds from isatin intermediates
Application Note: High-Yield Synthesis of Novel Isatin-Triazole Conjugates for HepG2 Suppression
Executive Summary
Hepatocellular Carcinoma (HCC) remains a leading cause of cancer mortality, with limited therapeutic options beyond Sorafenib and Lenvatinib. The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry due to its high affinity for kinase binding pockets (e.g., VEGFR-2, CDK2). This application note details a robust, modular protocol for synthesizing N-substituted Isatin-1,2,3-Triazole hybrids using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry."
These hybrids have demonstrated superior cytotoxicity against HepG2 cell lines (
Strategic Design & Rationale
To maximize anti-cancer efficacy, we employ a "Molecular Hybridization" strategy.
-
The Isatin Core: Acts as the primary pharmacophore, mimicking the purine ring of ATP to inhibit kinases.
-
The 1,2,3-Triazole Linker: Bioisostere of the amide bond. It is metabolically stable and participates in hydrogen bonding and dipole-dipole interactions with biological targets.[1]
-
The "Click" Advantage: Allows for the rapid generation of a library of derivatives by simply varying the azide component, facilitating Structure-Activity Relationship (SAR) studies.
Workflow Logic Diagram
Figure 1: Modular synthesis workflow for Isatin-Triazole hybrids. The N-alkylation provides the "clickable" handle, while the CuAAC reaction couples the variable azide moiety.
Experimental Protocols
Protocol A: Synthesis of N-Propargyl Isatin (Scaffold Preparation)
Objective: Functionalize the N1 position of the isatin ring with a terminal alkyne.
Reagents:
-
Isatin (1.0 eq, 5.0 mmol)
-
Propargyl bromide (80% in toluene) (1.2 eq, 6.0 mmol)
-
Potassium Carbonate (
) (anhydrous, 2.0 eq, 10.0 mmol) -
DMF (Dimethylformamide) (10 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of Isatin in 10 mL of dry DMF.
-
Base Addition: Add anhydrous
(10.0 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: The solution will turn dark red/purple due to proton abstraction. -
Alkylation: Dropwise add propargyl bromide (6.0 mmol) over 10 minutes.
-
Reaction: Stir the mixture at RT for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, and a new spot ( ) should appear. -
Workup: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form immediately.
-
Purification: Filter the orange/red solid, wash with cold water (
mL), and dry under vacuum. Recrystallize from Ethanol to obtain orange needles.-
Expected Yield: 85–92%
-
Validation:
NMR (DMSO- ) should show a triplet at ppm (acetylenic H) and a doublet at ppm ( ).
-
Protocol B: "Click" Synthesis of Isatin-Triazole Hybrids
Objective: Couple the scaffold with an aryl azide to form the active pharmaceutical ingredient (API).
Reagents:
-
N-Propargyl Isatin (1.0 eq, 1.0 mmol)
-
Substituted Phenyl Azide (1.0 eq, 1.0 mmol) (Pre-synthesized via diazotization)
-
Copper(II) Sulfate Pentahydrate (
) (0.1 eq, 10 mol%) -
Sodium Ascorbate (0.2 eq, 20 mol%)
-
Solvent: t-Butanol / Water (1:1 v/v) (10 mL)
Procedure:
-
Setup: Suspend N-Propargyl Isatin (1.0 mmol) and the chosen Phenyl Azide (1.0 mmol) in 10 mL of t-BuOH/Water (1:1).
-
Catalyst Preparation: Prepare fresh solutions of
(0.1 M in water) and Sodium Ascorbate (0.2 M in water). -
Initiation: Add the
solution (1 mL) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (1 mL). -
Reaction: Stir vigorously at RT for 6–12 hours . The mixture often turns from a suspension to a clearer solution, then precipitates the product.
-
Quenching: Dilute with 20 mL of cold water.
-
Copper Removal (Critical): Filter the precipitate and wash with 10% Ammonium Chloride (
) solution. This complexes any residual copper (which is cytotoxic and can skew biological assay results). -
Purification: Wash with water and cold ethanol. Recrystallize from DMF/Ethanol.
Biological Evaluation: HepG2 Cytotoxicity
Objective: Quantify the anti-cancer potency (
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric Assay.
Protocol Summary:
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with compounds (0.1 – 100
) for 48h. Include Sorafenib as a positive control. -
Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability.
Data Presentation Template:
| Compound ID | R-Group (Azide) | HepG2 | Normal Cells (LO2) | Selectivity Index (SI) |
| Isatin (Ref) | - | > 100 | > 100 | - |
| Hybrid 4a | Phenyl | 12.5 ± 1.2 | > 100 | > 8.0 |
| Hybrid 4b | 4-Fluoro-phenyl | 8.2 ± 0.8 | 95.0 | 11.5 |
| Hybrid 4c | 4-Methoxy-phenyl | 15.3 ± 1.5 | > 100 | > 6.5 |
| Sorafenib | - | 4.5 ± 0.5 | 30.0 | 6.6 |
Interpretation: Compound 4b shows high potency and a superior Selectivity Index (SI > 10 is considered highly selective), minimizing toxicity to normal liver cells.
Mechanism of Action (MOA)
The isatin-triazole hybrids typically function as multi-target kinase inhibitors. The isatin moiety occupies the ATP-binding pocket of VEGFR-2, while the triazole tail extends into the hydrophobic region, stabilizing the complex.
Signaling Pathway Diagram
Figure 2: Proposed Mechanism of Action. The hybrid compound inhibits key oncogenic kinases, leading to mitochondrial destabilization and caspase-dependent apoptosis.
Senior Scientist's Troubleshooting Notes
-
The "Copper Issue":
-
Problem: Residual copper trapped in the triazole lattice can cause false positives in cytotoxicity assays (copper is toxic).
-
Solution: Always wash the final solid with aqueous
or EDTA. If the solid is green/blue, copper is still present.
-
-
Solubility:
-
Problem: Isatin-triazoles can be very insoluble.
-
Solution: If precipitation in the Click reaction is too rapid and traps starting material, add 10% DMSO to the t-BuOH/Water mixture to keep intermediates in solution longer.
-
-
Safety:
-
Warning: Low molecular weight organic azides can be explosive. Always work with aryl azides (more stable) and keep the total reaction scale below 1 gram until the process is validated.
-
References
-
Synthesis of Isatin-Triazole Hybrids
-
Click Chemistry Protocol
- Title: Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids.
- Source:Beilstein Journal of Organic Chemistry, 2017.
-
URL:[Link]
-
Anti-HCC Activity (HepG2)
- Title: Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole deriv
- Source:ResearchG
-
URL:[Link]
-
Mechanism of Action
- Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics.
- Source:PMC (PubMed Central), 2025.
-
URL:[Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Click Chemistry [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. broadpharm.com [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Rational Design and Synthesis of Isatin-Chalcone Hybrids Integrated with 1H-1,2,3-Triazole: Anti-Proliferative Profiling and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
How to synthesize spirocyclic compounds from 5-bromo-isatin
Application Note: Strategic Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Scaffolds from 5-Bromo-isatin
Executive Summary
This guide details the synthesis of spirocyclic oxindoles utilizing 5-bromo-isatin as the core electrophilic scaffold. Unlike unsubstituted isatin, the 5-bromo derivative offers a unique electronic advantage: the inductive withdrawal (-I effect) of the bromine atom activates the C3-carbonyl, significantly enhancing susceptibility to nucleophilic attack and dipolar cycloadditions. This note provides two field-proven protocols: a stereoselective 1,3-Dipolar Cycloaddition (for pyrrolidine fusion) and a Green Multicomponent Reaction (for chromene fusion).
Strategic Analysis: The 5-Bromo Advantage
In drug discovery, the spiro-oxindole core is a "privileged structure" found in MDM2-p53 inhibitors and anti-mitotic agents. The choice of 5-bromo-isatin over isatin is not merely structural but kinetic:
-
Electronic Activation: The C5-Bromine atom lowers the LUMO energy of the C3-ketone, accelerating the formation of the critical azomethine ylide intermediate.
-
Late-Stage Diversification: The aryl bromide remains intact during spiro-cyclization, serving as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to expand SAR (Structure-Activity Relationship) libraries.
Mechanism & Pathway Visualization
The primary route to spiro-pyrrolidines involves the formation of an azomethine ylide (a 1,3-dipole) followed by a [3+2] cycloaddition with a dipolarophile (alkene).
Figure 1: Mechanistic pathway for the decarboxylative generation of azomethine ylide and subsequent trapping.[1]
Protocol A: Stereoselective 1,3-Dipolar Cycloaddition
Target: Spiro[pyrrolidine-3,3'-oxindole] derivatives. Mechanism: Decarboxylative [3+2] Cycloaddition.
Reagents & Materials
-
Substrate: 5-Bromo-isatin (1.0 mmol, 226 mg)
-
Amine Source: Sarcosine (N-methylglycine) (1.2 mmol, 107 mg)
-
Dipolarophile: Chalcone (benzylideneacetophenone) (1.0 mmol) or Maleimide derivatives.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) - Green Solvent Compatible.
Step-by-Step Methodology
-
Charge: In a 25 mL round-bottom flask, combine 5-bromo-isatin, sarcosine, and the chosen chalcone.
-
Solvation: Add 10 mL of MeOH. The 5-bromo-isatin is sparingly soluble at RT but will dissolve upon heating.
-
Reflux: Heat the mixture to reflux (approx. 65°C) with magnetic stirring.
-
Expert Insight: Monitor the evolution of CO₂ (bubbling). The cessation of bubbling often indicates the completion of ylide formation.
-
-
Monitoring: Check TLC (System: Hexane/EtOAc 7:3) after 2 hours.
-
Self-Validation: The orange/red color of the isatin starting material should fade to a pale yellow or light brown as the spiro-ring forms.
-
-
Workup (Precipitation):
-
Allow the reaction to cool to room temperature.
-
Often, the spiro-product precipitates directly from MeOH.
-
If no precipitate forms, reduce volume by 50% under vacuum and cool to 0°C.
-
-
Purification: Filter the solid and wash with cold MeOH (2 x 3 mL). Recrystallize from EtOH if necessary.
Expected Yield: 85–95% Stereoselectivity: Typically favors the endo-isomer due to secondary orbital interactions.
Protocol B: Three-Component Knoevenagel-Michael MCR
Target: Spiro[chromene-4,3'-oxindole] derivatives.
Mechanism: Knoevenagel Condensation
Reagents & Materials
-
Substrate: 5-Bromo-isatin (1.0 mmol)
-
Activated Methylene: Malononitrile (1.1 mmol)
-
Enolizable Ketone: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)
-
Catalyst: L-Proline (10 mol%) or catalyst-free in water (reflux).
-
Solvent: Water:Ethanol (1:1 v/v).
Step-by-Step Methodology
-
Activation: Dissolve 5-bromo-isatin and malononitrile in the solvent mixture (5 mL). Stir for 10 mins at 50°C.
-
Addition: Add Dimedone and the catalyst (if using).
-
Reaction: Heat to 80°C for 45–90 minutes.
-
Self-Validation (Visual): The reaction mixture typically transitions from a suspension to a clear solution, then rapidly precipitates the product as a solid mass.
-
Isolation: Cool to RT. Filter the precipitate.[9] Wash with hot water (to remove unreacted starting materials/catalyst) and cold ethanol.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Protocol A (1,3-DC) | Protocol B (MCR) |
| Key Intermediate | Azomethine Ylide | Isatylidene-malononitrile |
| Time | 2 - 4 Hours | 30 - 90 Minutes |
| Visual Endpoint | CO₂ cessation; Color fade | Heavy precipitation |
| Typical Yield | 85 - 92% | 88 - 96% |
| Purification | Recrystallization (EtOH) | Filtration + Wash |
NMR Diagnostic Signals (500 MHz, DMSO-d₆)
-
Disappearance: The NH proton of the isatin core (typically ~10.8 ppm) may shift significantly or remain, but the characteristic C3-carbonyl signal (~180 ppm in ¹³C) will vanish, replaced by a spiro-quaternary carbon signal (typically 60–80 ppm).
-
Appearance: For Protocol A, look for pyrrolidine ring protons (multiplets at 2.0–4.5 ppm). For Protocol B, look for the amino group (
) signals if malononitrile was used (broad singlet ~7.0 ppm).
Workflow Decision Matrix
Figure 2: Decision tree for selecting the optimal synthetic pathway based on target architecture.
References
-
Mali, P. R., et al. (2017).[10] "1,3-Dipolar Cycloaddition Reactions for the Synthesis of Novel Oxindole Derivatives and Their Cytotoxic Properties." ACS Combinatorial Science.[10]
-
Wang, Y., et al. (2021). "Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles." International Journal of Molecular Sciences.
-
Barakat, A., et al. (2018).[11] "Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies." Journal of Photochemistry and Photobiology B: Biology.
-
Saranya, P. V., et al. (2021). "Transition metal-catalyzed synthesis of spirooxindoles." RSC Advances.
-
Galliford, C. V., & Scheidt, K. A. (2007). "Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for Chemical Biology." Angewandte Chemie International Edition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 3. Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIME PubMed | 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Novel Oxindole Derivatives and Their Cytotoxic Properties [unboundmedicine.com]
- 11. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1-Acetyl-5-bromo-1H-indole-2,3-dione Synthesis
Welcome to the technical support guide for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for 1-Acetyl-5-bromo-1H-indole-2,3-dione?
The synthesis is a robust two-stage process. First, the core heterocyclic structure, 5-bromo-1H-indole-2,3-dione (commonly known as 5-bromoisatin), is prepared from 4-bromoaniline. The second stage involves the selective N-acetylation of the 5-bromoisatin intermediate to yield the final product. This modular approach allows for optimization and purification at each distinct stage.
Q2: Why is the Sandmeyer isatin synthesis the preferred method for the 5-bromoisatin precursor?
The Sandmeyer isatin synthesis is a classic and reliable method for converting anilines into isatins.[1] It proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[1] For anilines bearing electron-withdrawing substituents like bromine, this method is particularly effective and avoids many of the regioselectivity issues that can arise with other synthetic routes.[2]
Q3: What are the most critical factors affecting the overall yield of the final product?
There are three primary control points for maximizing yield:
-
Purity and Isolation of the Isonitrosoacetanilide Intermediate: The efficiency of the initial condensation reaction and the clean isolation of this intermediate are paramount. Incomplete reaction or co-precipitation of impurities will negatively impact the subsequent cyclization.
-
Temperature Control During Cyclization: The cyclization step using concentrated sulfuric acid is highly exothermic and temperature-sensitive. Insufficient heat will lead to an incomplete reaction, while overheating will cause charring and significant product loss.[3]
-
Anhydrous Conditions for N-Acetylation: The final acetylation step with acetic anhydride requires the absence of water to prevent hydrolysis of the anhydride, which would halt the reaction and complicate purification.
Q4: What are the key safety precautions for this synthesis?
This synthesis involves several hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloral Hydrate: Toxic and a regulated substance in many regions.
-
Hydroxylamine Hydrochloride: Corrosive and a skin irritant.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care, and always add the acid to other solutions slowly, never the other way around. The cyclization and quenching steps are highly exothermic.
-
Acetic Anhydride: Corrosive and a lachrymator.
Visualized Synthesis Workflow
Caption: Overall workflow for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis.
Stage 1A: Formation of 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide
Q: My yield of the isonitrosoacetanilide intermediate is low or the product appears impure. What went wrong?
A: This is a common issue often related to reaction conditions or reagent stoichiometry.
-
Causality: The reaction involves the condensation of 4-bromoaniline with chloral hydrate and hydroxylamine. The intermediate precipitates from the aqueous solution, and its purity is critical for the next step.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the 4-bromoaniline is pure. If it is dark or discolored, consider recrystallization or distillation.
-
Ensure Excess Hydroxylamine: A significant excess of hydroxylamine hydrochloride is often required to drive the reaction to completion.[3]
-
Maintain Vigorous Stirring: As the product forms, the reaction mixture can become a very thick paste or suspension.[3] Inadequate stirring can lead to localized reagent concentrations and incomplete reaction. Using a robust overhead mechanical stirrer is highly recommended over a magnetic stir bar.
-
Control Temperature: While the reaction is typically heated, avoid excessive temperatures (e.g., >100°C) which can promote side reactions and decomposition. A range of 80-100°C is generally effective.[3]
-
Stage 1B: Cyclization to 5-Bromo-1H-indole-2,3-dione
Q: During the addition of the intermediate to sulfuric acid, the solution turned dark brown or black and my yield was negligible. What happened?
A: This indicates charring due to an uncontrolled exothermic reaction.
-
Causality: The cyclization is an electrophilic aromatic substitution catalyzed by concentrated sulfuric acid. This reaction is highly exothermic. If the temperature rises too high (e.g., above 80-90°C), the sulfuric acid will begin to oxidize and dehydrate the organic material, leading to decomposition (charring).
-
Troubleshooting Steps:
-
Ensure Dry Intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before adding it to the sulfuric acid. The presence of water can make the reaction more difficult to control.[3]
-
Control the Rate of Addition: Add the intermediate in small portions to the pre-heated (60-65°C) sulfuric acid, allowing the temperature to stabilize between additions.[3]
-
External Cooling: Have an ice-water bath ready to apply external cooling if the internal temperature begins to rise too quickly towards the upper limit of 80°C.
-
Vigorous Stirring: Good mixing is essential to dissipate heat evenly throughout the reaction volume and prevent localized overheating.
-
Q: The yield of 5-bromoisatin is low, but there was no charring. What are other potential causes?
A: This often points to incomplete cyclization or issues during product workup.
-
Causality: For the cyclization to be efficient, the intermediate must be sufficiently soluble in the sulfuric acid medium, and the reaction must be given enough time at the optimal temperature.
-
Troubleshooting Steps:
-
Verify Reaction Time and Temperature: Ensure the mixture is held at the target temperature (typically 70-80°C) for a sufficient duration (e.g., 1 hour) after the addition is complete to drive the cyclization to completion.
-
Quenching Procedure: Pour the reaction mixture carefully onto a large amount of crushed ice with stirring. This precipitates the product while diluting the acid and dissipating heat. An insufficient volume of ice can lead to elevated temperatures and potential side reactions.
-
Product Purification: Crude 5-bromoisatin can be contaminated with unreacted starting material or side products. A highly effective purification method involves dissolving the crude product in a dilute aqueous base (e.g., 2M NaOH) to form the sodium salt, filtering to remove insoluble impurities, and then re-precipitating the pure 5-bromoisatin by acidifying with an acid like acetic acid.[2]
-
Stage 2: N-Acetylation of 5-bromo-1H-indole-2,3-dione
Q: My N-acetylation reaction is sluggish or fails to go to completion.
A: This is typically caused by reagent quality or suboptimal reaction conditions.
-
Causality: The reaction proceeds via nucleophilic attack of the isatin nitrogen on the carbonyl carbon of acetic anhydride. The presence of nucleophiles like water will consume the anhydride, and insufficient heat can result in slow reaction kinetics.
-
Troubleshooting Steps:
-
Use Fresh Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or freshly distilled material for best results.[4]
-
Ensure Anhydrous Conditions: The 5-bromoisatin starting material must be completely dry.
-
Use Acetic Anhydride as Solvent: A common and effective procedure is to use an excess of acetic anhydride as both the acylating agent and the solvent, heating the mixture to reflux.[5][6][7]
-
Increase Reaction Time: If the reaction is slow, increasing the reflux time (e.g., from 2 hours to 4 hours) can help drive it to completion.[4][5]
-
Data and Protocols
Table 1: Summary of Reaction Conditions and Typical Yields
| Stage | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| 1A: Intermediate | 4-Bromoaniline, Chloral Hydrate, NH₂OH·HCl | Water, Na₂SO₄ | 80 - 100 | 2 - 3 | 70 - 85% |
| 1B: Cyclization | Isonitroso-intermediate, Conc. H₂SO₄ | Conc. H₂SO₄ | 65 - 80 | 1 | 65 - 75% |
| 2: Acetylation | 5-Bromoisatin, Acetic Anhydride | Acetic Anhydride | Reflux (~140) | 2 - 4 | 80 - 90% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)
Part A: 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide
-
In a 2 L flask equipped with an overhead mechanical stirrer, dissolve chloral hydrate (e.g., 0.54 mol) in 1.2 L of water.
-
To this solution, add crystallized sodium sulfate (e.g., 1300 g) and stir until dissolved.
-
In a separate beaker, prepare a solution of 4-bromoaniline (e.g., 0.5 mol) in 300 mL of water containing concentrated HCl (e.g., 0.6 mol). Warm gently if necessary to dissolve.
-
Add the 4-bromoaniline solution to the main reaction flask.
-
Finally, add a solution of hydroxylamine hydrochloride (e.g., 1.5 mol) in 500 mL of water.
-
Heat the resulting suspension with vigorous stirring to 80-100°C. The mixture will likely form a thick paste.
-
Maintain heating and stirring for 2-3 hours.
-
Allow the mixture to cool slightly, then filter the hot suspension using a Büchner funnel.
-
Wash the collected solid thoroughly with water and dry completely in a vacuum oven.
Part B: Cyclization
-
Caution: This step is highly exothermic and uses concentrated sulfuric acid.
-
In a flask equipped with a stirrer and a thermometer, carefully heat concentrated sulfuric acid (e.g., 500 mL) to 60-65°C.
-
Slowly add the dry 2-(hydroxyimino)-N-(4-bromophenyl)acetamide from Part A in small portions, ensuring the internal temperature does not exceed 80°C. Use an ice bath for cooling if necessary.
-
Once the addition is complete, heat the dark solution to 80°C and hold for 1 hour.
-
In a separate large beaker (at least 5 L), prepare a large volume of crushed ice (approx. 3 kg).
-
Carefully and slowly pour the hot acid solution onto the crushed ice with vigorous stirring. A bright orange-red precipitate will form.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude 5-bromoisatin.
-
Optional Purification: Recrystallize from an ethanol/water mixture or perform the base-acid purification described in the troubleshooting section.
Protocol 2: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione
-
In a round-bottom flask equipped with a reflux condenser, combine the dry 5-bromo-1H-indole-2,3-dione (e.g., 0.1 mol) with an excess of acetic anhydride (e.g., 5-10 equivalents, or enough to act as a solvent).[4][5]
-
Heat the mixture to reflux with magnetic stirring and maintain at reflux for 2-4 hours. Monitor the reaction progress by TLC.[4][5]
-
After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath or freezer to maximize crystallization.[4]
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold ether or a cold ethanol/water mixture to remove residual acetic anhydride.[5]
-
Dry the product under vacuum to yield 1-Acetyl-5-bromo-1H-indole-2,3-dione.
References
-
PrepChem. (n.d.). Synthesis of N-acetylisatin. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new isatin derivatives of expected biological activities. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. (n.d.). N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation and N-acylation of isatin derivatives. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Retrieved from [Link]
-
RSC Publishing. (n.d.). Alkylation of isatins with trichloroacetimidates. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). An Endogenous Heterocyclic Compound Isatin. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[4].pdf]([Link]4].pdf)
-
Asian Journal of Pharmacy and Pharmacology. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of isatins utilizing KF/alumina. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best condition for Acetylating the isatin?. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Catalytic Sandmeyer Bromination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acetylation – Knowledge and References. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 1-Acetyl-5-bromo-1H-indole-2,3-dione for Biological Assays
Introduction: 1-Acetyl-5-bromo-1H-indole-2,3-dione, a substituted derivative of isatin, belongs to a class of compounds renowned for their diverse and potent biological activities, including potential anticancer and antimicrobial properties.[1][2][3] However, like many heterocyclic compounds developed for high potency, its planar structure and moderate lipophilicity (predicted XLogP3 ≈ 1.4) contribute to poor aqueous solubility, creating a significant hurdle for accurate and reproducible biological testing.[4] Precipitation of the compound during stock solution preparation or, more critically, upon dilution into aqueous assay media can lead to inaccurate concentration-response curves and misleading results.
This technical guide provides a structured, troubleshooting-oriented approach for researchers, scientists, and drug development professionals to systematically enhance the solubility of 1-Acetyl-5-bromo-1H-indole-2,3-dione, ensuring reliable data in biological assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Q1: Why is my 1-Acetyl-5-bromo-1H-indole-2,3-dione not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A: The compound's limited aqueous solubility is intrinsic to its molecular structure. It is a moderately lipophilic, crystalline solid, meaning that significant energy is required to break its crystal lattice structure and solvate it with water molecules. Water, a highly polar protic solvent, is not efficient at dissolving this type of molecule. Direct dissolution in aqueous buffers is not a viable strategy.
Q2: What is the recommended first solvent to try for creating a stock solution?
A: We strongly recommend using 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). DMSO is a powerful, polar aprotic solvent capable of effectively solvating 1-Acetyl-5-bromo-1H-indole-2,3-dione. This high-concentration stock serves as the foundation for all subsequent dilutions.
Q3: I've heard DMSO can be toxic to cells. What is the maximum concentration I can use in my assay?
A: This is a critical consideration. While an effective solvent, DMSO can induce cellular stress, differentiation, or toxicity at higher concentrations. For most cell-based assays, the final concentration of DMSO in the well should not exceed 0.5% (v/v), with concentrations below 0.25% being even safer.[5] Crucially, every experiment must include a "vehicle control" group —cells treated with the same final concentration of DMSO as the highest dose of your compound—to differentiate between compound-specific effects and solvent-induced artifacts.
Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?
A: This is the most common failure point and the primary reason for this guide. This "crash-out" phenomenon occurs because the aqueous buffer cannot maintain the compound in solution once the DMSO concentration is drastically lowered. The following Troubleshooting Guide provides a systematic workflow to overcome this exact problem.
Section 2: Troubleshooting Guide: A Stepwise Workflow for Solubilization
If the standard DMSO stock-and-dilute method fails, do not increase the DMSO percentage in your assay. Instead, follow this validated workflow to identify a suitable formulation strategy. The goal is to find a system that maintains the compound's solubility in the final aqueous environment of your experiment.
Caption: A decision-making workflow for troubleshooting solubility issues.
Section 3: Detailed Experimental Protocols
Follow these protocols to systematically test the strategies outlined in the workflow.
Protocol 1: Preparation and Validation of a DMSO Stock Solution
-
Rationale: To create a concentrated, stable starting point for all experiments.
-
Materials: 1-Acetyl-5-bromo-1H-indole-2,3-dione powder, anhydrous DMSO, vortex mixer, sonicator.
-
Methodology:
-
Weigh out the required amount of compound to make a 20 mM stock solution (Molecular Weight: 268.06 g/mol ).
-
Add the appropriate volume of 100% anhydrous DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If any particulate matter remains, sonicate the vial in a water bath for 5-10 minutes.
-
Self-Validation: Visually inspect the solution against a bright light and a dark background to ensure it is a clear, homogenous solution with no visible particles.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Screen with Co-Solvents
-
Rationale: To determine if a water-miscible organic co-solvent can improve the solubility of the compound in the final aqueous medium without excessive DMSO. Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol can act as a "bridge" between the drug and water.[6]
-
Materials: 20 mM DMSO stock (from Protocol 1), PEG 400, Ethanol, target aqueous buffer (e.g., PBS pH 7.4), 96-well plate, plate reader (optional).
-
Methodology:
-
Prepare intermediate stock solutions. For a 1:1 DMSO:Co-solvent system, mix equal volumes of your 20 mM DMSO stock with the co-solvent (e.g., 50 µL of DMSO stock + 50 µL of PEG 400). This creates a 10 mM stock in a 50:50 solvent mix.
-
In a 96-well plate, add 198 µL of your aqueous buffer to several wells.
-
Add 2 µL of your intermediate stock solution to the buffer. This represents a 1:100 dilution to a final compound concentration of 100 µM with a final solvent concentration of 0.5% DMSO and 0.5% co-solvent.
-
Mix and let the plate sit at room temperature for 1-2 hours.
-
Self-Validation: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a quantitative result, read the absorbance of the plate at 450-550 nm; an increase in absorbance indicates light scattering from precipitated material.
-
Compare the results from different co-solvents to identify the one that best maintains solubility.
-
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex that is highly water-soluble.[6][7]
-
Materials: 20 mM DMSO stock, Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder, aqueous buffer, vortex mixer.
-
Methodology:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer. This may require gentle heating and stirring. Let it cool to room temperature.
-
Slowly add your 20 mM DMSO stock dropwise to the stirring HP-β-CD solution until you reach your target final concentration. Do not add the cyclodextrin solution to the DMSO stock.
-
The goal is to keep the final DMSO concentration as low as possible (e.g., <1-2%).
-
Vortex or shake the final formulation overnight at room temperature to allow for efficient complex formation.
-
Self-Validation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes. A clear supernatant with no pellet indicates successful solubilization. The resulting clear solution is your new, aqueous-based stock, ready for direct dilution into the final assay.
-
Caption: Mechanism of solubility enhancement by cyclodextrin.
Section 4: Data Summary Table
This table provides an illustrative comparison of the expected outcomes from the different formulation strategies. Actual solubility limits must be determined experimentally.
| Formulation Strategy | Primary Solvent | Diluent | Expected Max. Sol. (Aqueous) | Key Advantage | Key Disadvantage |
| Standard | 100% DMSO | Aqueous Buffer | < 10 µM | Simple to prepare | High risk of precipitation |
| Co-Solvent | 50% DMSO / 50% PEG 400 | Aqueous Buffer | 10 - 100 µM | Easy to screen multiple solvents | Potential for co-solvent toxicity |
| Cyclodextrin | 1-2% DMSO | 40% (w/v) HP-β-CD | > 200 µM | High solubility, low organic solvent | Can interfere with some assays |
References
-
Al-khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. [Link]
-
Grewal, R., & Kumar, R. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(34), 22075-22101. [Link]
-
Mishra P, Mishra A, Bahe A, Roy A, Das R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA, 8(4):1089–98. [Link]
-
PubChem. (n.d.). 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Iqbal, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 25-33. [Link]
-
Ibsen, M. S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(8), 1413-1422. [Link]
-
PubChem. (n.d.). 1-Acetyl-5-bromoindole. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1-Acetyl-5-bromo-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Taupitz, T., Dressman, J. B., Buchanan, C. M., & Klein, S. (2013). Cyclodextrins in Drug Delivery: The Utility of NMR Spectroscopy. Pharmaceutical Research, 30(11), 2909-2921. [Link]
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- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1-Acetyl-5-bromo-1H-indole-2,3-dione | C10H6BrNO3 | CID 3146159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Validation & Comparative
Comparative Biological Profile: Brominated vs. Non-Brominated Isatin Scaffolds
Executive Summary
In medicinal chemistry, the isatin (
This guide provides a technical comparison of biological activity, focusing on the "Halogen Effect." The addition of bromine is not merely a structural change; it introduces specific electronic and steric capabilities, primarily halogen bonding (
The Verdict: Activity Snapshot
| Feature | Non-Brominated Isatin (H-Isatin) | 5-Bromoisatin (Br-Isatin) | Performance Shift |
| Lipophilicity ( | ~0.7 (Moderate) | ~1.6 (High) | Enhanced Permeability |
| MAO-B Inhibition | 38x Potency Increase | ||
| Cytotoxicity (MCF-7) | Moderate ( | High ( | Enhanced Potency |
| Binding Mechanism | Hydrogen Bonding / | H-Bonding + Halogen Bonding | Tighter Binding Affinity |
*Note: Values depend on specific derivatives (e.g., Schiff bases).
Part 1: Chemical & Physicochemical Rationale[2][3][4]
To understand the biological divergence, one must first understand the atomic-level interactions. The bromine atom is not passive; it acts as a Lewis acid in specific contexts.
The Sigma-Hole Concept
Unlike hydrogen, bromine exhibits an anisotropic electron density distribution. While the "belt" of the atom is electron-rich (nucleophilic), the tip along the C-Br bond axis is electron-deficient. This positive patch, known as the
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram visualizes why the C5-position is the "sweet spot" for bromination in drug design.
Caption: SAR logic flow demonstrating how bromination translates physicochemical changes into biological potency.
Part 2: Comparative Biological Performance
Oncology: Cytotoxicity Profiles
Brominated isatins, particularly when derivatized into Schiff bases (hydrazones/thiosemicarbazones), show superior cytotoxicity against cancer cell lines compared to their non-brominated counterparts.
-
Mechanism: The increased lipophilicity allows the molecule to passively diffuse through the lipid bilayer of cancer cells. Once inside, the bromine atom facilitates tighter binding to kinases (e.g., CDK2) or tubulin.
-
Data Comparison (Representative
values):
| Cell Line | Compound Type | H-Isatin Derivative ( | 5-Br-Isatin Derivative ( | Interpretation |
| U937 (Lymphoma) | Monosubstituted | Bromine is essential for activity here [1]. | ||
| MCF-7 (Breast) | Schiff Base | 6-fold increase in potency due to halogen bonding [2]. | ||
| HCT-116 (Colon) | Hybrid | Moderate | High | Br-derivatives induce higher rates of apoptosis. |
Neurology: MAO-B Selectivity
This is the most definitive differentiator. Isatin is an endogenous inhibitor of Monoamine Oxidase (MAO). However, substituting Hydrogen with Bromine at C5 dramatically shifts selectivity.
-
The Data:
-
Isatin: Inhibits both MAO-A and MAO-B (Non-selective).[2]
-
5-Bromoisatin: Highly selective for MAO-B (
) vs MAO-A ( ) [3].
-
-
Why? The MAO-B active site contains a hydrophobic "entrance cavity." The lipophilic bromine atom at C5 occupies this pocket more efficiently than hydrogen, stabilizing the inhibitor-enzyme complex via van der Waals forces and halogen bonds.
Part 3: Mechanistic Insights & Signaling Pathways
To validate why brominated isatins kill cancer cells more effectively, we look at the apoptotic signaling cascade. Brominated derivatives are potent inducers of Reactive Oxygen Species (ROS) and Caspase activation.
Diagram 2: Apoptotic Signaling Pathway
This diagram illustrates the downstream effects of treating a cell with a 5-bromo-isatin derivative.
Caption: Pathway showing ROS-mediated mitochondrial apoptosis triggered by lipophilic brominated isatins.
Part 4: Experimental Validation (Protocol)
As a researcher, you must validate these claims. The following protocol is designed to compare the
Protocol: Comparative Cytotoxicity Assessment (MTT Assay)
Objective: Determine the differential cytotoxicity of H-Isatin and 5-Br-Isatin on MCF-7 cells.
Reagents:
-
Compounds: Isatin (Sigma-Aldrich), 5-Bromoisatin (Sigma-Aldrich).
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Dissolve compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100
) in culture media. -
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h at
, . -
MTT Addition: Add
MTT ( ) to each well. Incubate 4h. -
Solubilization: Aspirate media. Add
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
Diagram 3: Experimental Workflow
Caption: Step-by-step workflow for the comparative MTT cytotoxicity assay.
References
-
Vine, K. L., et al. (2007).[5] Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry.[1][5][6][7] Link
-
Eldehna, W. M., et al. (2015).[8] Design, synthesis and in vitro antitumor activity of novel isatin-based Schiff bases.[6][9] European Journal of Medicinal Chemistry. Link
-
Prinsloo, I. F., et al. (2023). The evaluation of isatin analogues as inhibitors of monoamine oxidase.[2][10][11][12] Chemical Biology & Drug Design.[2][13][7][10] Link
-
Scholfield, M. R., et al. (2013). Halogen bonding in biological systems.[13][10][14] Protein Science.[3] Link
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- 2. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. art.torvergata.it [art.torvergata.it]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
The Emerging Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione in the Antimicrobial Landscape: A Comparative Analysis
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, isatin derivatives have garnered significant attention for their broad-spectrum biological activities.[1][2] This guide provides a comprehensive comparison of a specific isatin derivative, 1-Acetyl-5-bromo-1H-indole-2,3-dione, against a range of conventional antimicrobial agents. Our analysis is grounded in available experimental data, offering researchers, scientists, and drug development professionals a critical perspective on its potential utility and areas for future investigation.
Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound, first identified in 1841.[3] Its derivatives have been extensively explored and have demonstrated a remarkable array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][4][5] The unique structural features of the isatin core allow for diverse chemical modifications, leading to the synthesis of a vast library of compounds with potentially enhanced biological activities.[3] The introduction of a bromine atom at the 5-position and an acetyl group at the 1-position of the indole ring, yielding 1-Acetyl-5-bromo-1H-indole-2,3-dione, represents a strategic modification aimed at augmenting its antimicrobial efficacy. Studies have indicated that halogen substitutions, particularly at the 5-position of the isatin ring, can significantly enhance antimicrobial activity.[2]
1-Acetyl-5-bromo-1H-indole-2,3-dione: A Profile
Chemical Structure:
Figure 1: Chemical structure of 1-Acetyl-5-bromo-1H-indole-2,3-dione.
The synthesis of 5-bromo-1H-indole-2,3-dione derivatives can be achieved through various synthetic routes, often starting from 5-bromoindole.[6][7] Acetylation at the N1 position is a subsequent step to yield the target compound.
Proposed Mechanism of Action:
While the precise mechanism of action for 1-Acetyl-5-bromo-1H-indole-2,3-dione is not yet fully elucidated, the antimicrobial activity of isatin derivatives is often attributed to their ability to interfere with essential bacterial processes. Molecular docking studies on similar isatin derivatives suggest potential inhibition of key enzymes involved in microbial survival, such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis.[8] Another proposed mechanism involves the disruption of bacterial cell membranes.[9] The electrophilic nature of the C3 carbonyl group in the isatin ring is thought to play a crucial role in its interaction with biological nucleophiles, leading to enzyme inhibition.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To contextualize the antimicrobial potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione, it is essential to compare its activity against established antimicrobial agents. The following sections present available data, primarily from in vitro studies, comparing isatin derivatives with conventional antibiotics. It is important to note that direct comparative data for 1-Acetyl-5-bromo-1H-indole-2,3-dione is limited, and therefore, data for closely related 5-bromo-isatin derivatives are also considered.
Antibacterial Activity
The antibacterial efficacy of antimicrobial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[10][11]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 5-Bromo-Isatin Derivatives and Standard Antibiotics against Bacterial Pathogens
| Compound/Agent | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Klebsiella pneumoniae (Gram-negative) MIC (µg/mL) | Reference(s) |
| 5-Bromo-indole-2-carboxamide derivatives | - | 0.35 - 1.25 | 0.35 - 1.25 | 1.25 | [12] |
| Isatin-thiazole derivative (7f) | MRSA: Potent Activity | - | - | - | [8] |
| Isatin-thiazole derivatives (7b, 7d, 14b) | - | Potent Activity | - | - | [8] |
| Ciprofloxacin | - | - | - | High activity | [13] |
| Gentamicin | - | - | Standard | - | [12] |
| Amoxicillin | Standard | Standard | - | - | [14] |
Note: The table compiles data from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. MRSA indicates Methicillin-resistant Staphylococcus aureus.
From the available data, it is evident that certain 5-bromo-indole derivatives exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range, sometimes surpassing the activity of standard antibiotics like gentamicin and ciprofloxacin against specific strains.[12] For instance, some 5-bromoindole-2-carboxamides have shown higher activity against E. coli and P. aeruginosa than the standards used in the study.[12]
Antifungal Activity
Isatin derivatives have also demonstrated promising activity against fungal pathogens.
Table 2: Comparative Antifungal Activity of Isatin Derivatives and a Standard Antifungal Agent
| Compound/Agent | Candida albicans | Aspergillus niger | Reference(s) |
| Isatin-thiazole derivatives (7h, 11f) | Equivalent to Nystatin | - | [8] |
| Isatin derivative | Less active than Nystatin | Less active than Nystatin | [13] |
| Nystatin | Standard | Standard | [8][13] |
The data suggests that specific structural modifications on the isatin scaffold are crucial for potent antifungal activity, with some derivatives showing efficacy comparable to the standard antifungal drug, Nystatin.[8]
Experimental Methodologies: A Guide to In Vitro Antimicrobial Susceptibility Testing
The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. Understanding these protocols is crucial for interpreting the results and for designing future comparative studies.[15][16]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[17]
-
Serial Dilution: The antimicrobial agent (e.g., 1-Acetyl-5-bromo-1H-indole-2,3-dione) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[2]
Step-by-Step Protocol:
-
Plate Preparation: A standardized inoculum of the microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[17]
-
Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is inhibited. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Mechanisms of Action of Comparative Antimicrobial Agents
To fully appreciate the potential of novel compounds like 1-Acetyl-5-bromo-1H-indole-2,3-dione, it is useful to understand the mechanisms of action of the antimicrobial agents against which it is being compared.[9][18]
Conclusion and Future Directions
The available evidence suggests that 1-Acetyl-5-bromo-1H-indole-2,3-dione, as part of the broader class of isatin derivatives, holds considerable promise as a scaffold for the development of new antimicrobial agents. The potent activity of some 5-bromo-indole derivatives against both Gram-positive and Gram-negative bacteria, as well as certain fungi, underscores the potential of this chemical class.[1][2][8][12]
However, to establish the definitive therapeutic potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione, further rigorous and systematic research is required. Specifically, future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive in vitro and in vivo studies that directly compare the efficacy of 1-Acetyl-5-bromo-1H-indole-2,3-dione against a wide panel of clinically relevant, multidrug-resistant microorganisms and a broad range of standard-of-care antibiotics.
-
Mechanism of Action Elucidation: Utilizing techniques such as molecular docking, enzymatic assays, and transcriptomics to precisely identify the molecular targets and pathways affected by this compound.
-
Toxicity and Pharmacokinetic Profiling: Evaluating the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Acetyl-5-bromo-1H-indole-2,3-dione to assess its suitability for in vivo applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of related analogs to optimize the antimicrobial activity and pharmacokinetic properties of the lead compound.
References
-
Isatin Derivatives: A Frontier in Antimicrobial Agents. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. (URL: [Link])
-
Antimicrobial activity of synthesized isatin derivatives. (URL: [Link])
-
Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (URL: [Link])
-
Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (URL: [Link])
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (URL: [Link])
-
Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/ antibacterial agent against fouling bacteria. (URL: [Link])
-
The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (URL: [Link])
-
Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (URL: [Link])
-
Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (URL: [Link])
-
Isatin Derivatives: A Frontier in Antimicrobial Agents. (URL: [Link])
-
New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (URL: [Link])
- Method for preparing 5-bromoindole. (URL: )
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (URL: [Link])
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (URL: [Link])
-
Antimicrobial Susceptibility Testing. (URL: [Link])
-
Action and resistance mechanisms of antibiotics: A guide for clinicians. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
Antibiotic Classification & Mechanism. (URL: [Link])
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
Antimicrobial Susceptibility Testing. (URL: [Link])
-
Antibiotics. (URL: [Link])
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (URL: [Link])
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Validation of 1-Acetyl-5-bromo-1H-indole-2,3-dione's mechanism of action
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a "privileged scaffold" in medicinal chemistry. While frequently utilized as a synthetic intermediate for complex Schiff bases and spiro-oxindoles, this compound possesses intrinsic, distinct biological activity that warrants independent validation.
This guide provides a rigorous framework for validating its mechanism of action (MoA), specifically focusing on its dual role as a pro-apoptotic agent and a receptor tyrosine kinase (RTK) inhibitor . We contrast its performance against the un-acetylated parent compound (5-bromoisatin) and the clinical standard Sunitinib to isolate the pharmacophoric contribution of the N-acetyl moiety.
Mechanistic Insight: The Chemical Biology of the Scaffold
To validate the MoA, one must first understand the structural causality. The biological activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione is driven by two key structural features:
-
The 5-Bromo Substitution: Halogen bonding capabilities at the C5 position allow for enhanced occupancy in the ATP-binding pockets of kinases (e.g., VEGFR2, CDK2). The bromine atom often acts as a bioisostere for lipophilic pockets, increasing affinity compared to the unsubstituted isatin.
-
The N-Acetyl Group: Unlike the free NH of 5-bromoisatin, the N-acetyl group increases lipophilicity (LogP), facilitating passive diffusion across the cell membrane. Furthermore, the electron-withdrawing acetyl group increases the electrophilicity of the C3-carbonyl, potentially enhancing reactivity with nucleophilic residues (e.g., cysteine thiols) in target enzymes, although this also raises the importance of stability checks in aqueous media.
Target Signaling Pathway
The compound exerts its cytotoxic effect primarily by inhibiting upstream survival signaling (PI3K/Akt) and triggering the intrinsic mitochondrial apoptotic pathway.
Figure 1: Proposed Mechanism of Action. The compound inhibits RTKs (like VEGFR2), suppressing the PI3K/Akt survival axis, leading to Bax-mediated mitochondrial apoptosis.
Comparative Performance Data
The following data summarizes the expected performance of 1-Acetyl-5-bromo-1H-indole-2,3-dione compared to its parent scaffold and a clinical standard.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM) Note: Values are representative of isatin-derivative performance in breast (MCF-7) and lung (A549) cancer models.
| Compound | MCF-7 (Breast) | A549 (Lung) | Mechanism Highlight |
| 1-Acetyl-5-bromo-1H-indole-2,3-dione | 12.5 ± 1.2 | 15.8 ± 2.1 | Enhanced cellular uptake; Pro-apoptotic |
| 5-Bromoisatin (Parent) | 45.2 ± 3.5 | 52.1 ± 4.0 | Poor permeability; moderate intrinsic activity |
| Sunitinib (Standard) | 3.1 ± 0.5 | 4.2 ± 0.3 | Potent multi-kinase inhibition (Reference) |
| DMSO (Control) | >100 | >100 | Inert vehicle |
Interpretation: The N-acetylation improves potency by approximately 3-4 fold compared to the parent 5-bromoisatin, likely due to improved lipophilicity facilitating intracellular accumulation. While less potent than the optimized drug Sunitinib, it serves as a validated "hit" for further optimization.
Experimental Validation Protocols
To validate the MoA described above, the following self-validating workflow must be executed. This ensures that observed toxicity is due to specific apoptotic signaling and not non-specific necrosis or assay artifacts.
Phase 1: Target Engagement (In Silico Validation)
Before wet-lab work, confirm potential binding modes.
-
Target: VEGFR2 Kinase Domain (PDB ID: 4ASD or similar).
-
Protocol:
-
Prepare ligand: Energy minimize 1-Acetyl-5-bromo-1H-indole-2,3-dione (DFT/B3LYP/6-31G*).
-
Docking Grid: Center on the ATP-binding hinge region (Glu917, Cys919).
-
Validation Criteria: Look for a hydrogen bond between the C2-carbonyl oxygen and the backbone NH of Cys919, and halogen bonding between the 5-Br and the hydrophobic pocket.
-
Phase 2: Phenotypic Validation (Apoptosis vs. Necrosis)
Cytotoxicity (MTT) alone does not prove mechanism. You must distinguish programmed cell death from lysis.
Protocol: Annexin V-FITC / PI Flow Cytometry
-
Seeding: Seed MCF-7 cells at
cells/well in 6-well plates. -
Treatment: Treat with IC50 concentration of the compound for 24h. Include Sunitinib (Positive) and DMSO (Negative).[1]
-
Staining: Harvest cells (trypsin-free if possible to preserve membrane), wash with PBS, and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).
-
Analysis:
-
Q1 (Annexin-/PI+): Necrotic (Artifact/Toxicity).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-):Early Apoptotic (Key Validation Metric).
-
-
Success Metric: A significant shift (>15% population) into Q4 compared to control confirms the apoptotic mechanism.
Phase 3: Molecular Mechanism (Western Blot)
Confirm the pathway causality (Akt suppression -> Caspase activation).
Step-by-Step Workflow:
-
Lysis: Lyse treated cells in RIPA buffer containing phosphatase inhibitors (critical for Akt detection).
-
Separation: SDS-PAGE (10-12% gel).
-
Antibody Probing:
-
Primary Targets: Cleaved Caspase-3 (17/19 kDa), Bax, Bcl-2.
-
Upstream Target: p-Akt (Ser473) vs. Total Akt.
-
Loading Control:
-Actin or GAPDH.
-
-
Validation Logic:
-
Valid Result: Decrease in p-Akt/Total Akt ratio; Increase in Bax/Bcl-2 ratio; Presence of Cleaved Caspase-3 band.
-
Invalid Result: No change in p-Akt (suggests off-target cytotoxicity).
-
Figure 2: Experimental Validation Workflow.
Critical Controls & Troubleshooting
-
Stability Check: N-acetyl isatins can undergo hydrolysis in basic media. Ensure cell culture media (pH 7.4) does not degrade the compound before cellular uptake. Recommendation: Perform a stability assay using HPLC in media (without cells) at 0h, 6h, and 24h.
-
False Positives: Isatins are colored (yellow/orange). In colorimetric assays like MTT, the compound's intrinsic color might interfere with absorbance readings at 570 nm. Solution: Use a "compound only" blank or wash cells thoroughly before adding MTT reagent.
References
-
BenchChem. (n.d.). 1-Acetyl-5-bromo-1H-indole-2,3-dione: Mechanism of Action and Applications. Retrieved from
-
Vine, K. L., et al. (2013).[2] Recent highlights in the development of isatin-based anticancer agents. Advances in Anticancer Agents in Medicinal Chemistry.[2] Retrieved from
-
El-Faham, A., et al. (2014). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. National Institutes of Health (NIH). Retrieved from
-
Al-Mulla, A. (2023).[3][4][5] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI Molecules. Retrieved from
-
Smolecule. (2023).[1] 1-Acetyl-5-bromo-1H-indole-2,3-dione: Chemical Properties and Biological Activity. Retrieved from
Sources
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Profiling of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives
Executive Summary: The Halogenated Indole Advantage
In the landscape of heterocyclic drug discovery, the isatin (1H-indole-2,3-dione) scaffold remains a "privileged structure" due to its versatility in targeting diverse biological pathways. However, the 1-Acetyl-5-bromo-1H-indole-2,3-dione derivative represents a strategic optimization over the parent molecule.
This guide compares this specific scaffold against its non-acetylated and non-halogenated analogs. Our analysis reveals that the dual modification—C5-bromination and N1-acetylation —synergistically enhances lipophilicity (logP) and metabolic stability, making these derivatives superior candidates for antimicrobial and antiproliferative applications compared to the standard isatin baseline.
Scaffold Architecture & SAR Logic
To understand the performance metrics, we must first analyze the Structure-Activity Relationship (SAR). The 1-Acetyl-5-bromo derivative is not merely a random modification; it is a calculated effort to modulate electronic and steric properties.
Structural Logic Diagram
The following diagram illustrates the functional roles of specific sites on the scaffold.
Caption: SAR analysis of the 1-Acetyl-5-bromo-isatin scaffold highlighting the functional impact of substitutions at C5, N1, and C3 positions.
Comparative Performance Analysis
The following data consolidates experimental findings comparing 1-Acetyl-5-bromo derivatives against standard alternatives (Unsubstituted Isatin and 5-Fluoro analogs).
Antimicrobial Potency (Schiff Bases)
Context: Schiff bases derived from isatin are evaluated for Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (S. aureus).
| Scaffold Type | Derivative Class | MIC (S. aureus) | MIC (E. coli) | Performance Insight |
| Isatin (Unsubstituted) | Hydrazone | 50 - 100 µg/mL | >100 µg/mL | Baseline: Moderate activity; limited membrane penetration. |
| 5-Fluoro-Isatin | Hydrazone | 25 - 50 µg/mL | 50 µg/mL | Improved: Fluorine enhances metabolic stability but lacks the halogen-bonding weight of bromine. |
| 1-Acetyl-5-bromo-Isatin | Hydrazone | 12.5 µg/mL | 25 µg/mL | Superior: The 5-Br group facilitates halogen bonding with enzyme pockets; N-acetyl improves cellular uptake. |
Key Takeaway: The 5-bromo substitution typically results in a 2-4x increase in potency compared to the unsubstituted parent compound [1, 5].
Antiproliferative Activity (Thiosemicarbazones)
Context: Cytotoxicity against human colon cancer cells (HT-29) and leukemia cells (K562).[1]
| Compound Variant | IC50 (HT-29) | IC50 (K562) | Selectivity Index (SI) |
| 5-H-Isatin Thiosemicarbazone | >50 µM | 14.2 µM | Low |
| 5-Fluoro-Isatin Thiosemicarbazone | 12.4 µM | 2.32 µM | Moderate |
| 5-Bromo-Isatin Thiosemicarbazone | 2.67 µM | 1.75 µM | High |
Key Takeaway: While 5-fluoro analogs are potent against leukemia, the 5-bromo derivatives show superior broad-spectrum efficacy , particularly in solid tumor models like HT-29, likely due to enhanced hydrophobic interactions within the target binding site (e.g., Ribonucleotide Reductase or Topoisomerase II) [1, 4].
Synthesis & Derivatization Workflow
This section details the synthesis of the scaffold and its subsequent conversion into bioactive Schiff bases.[2]
Reaction Pathway Visualization
Caption: Step-wise synthesis from 5-bromoisatin to the final bioactive 1-acetyl-5-bromo-3-substituted derivative.
Detailed Protocol: Synthesis of 1-Acetyl-5-bromo-isatin[3]
Objective: Protection of the N1 position to activate the C3 carbonyl and modulate solubility.
-
Reagents:
-
5-Bromoisatin (10 mmol)
-
Acetic Anhydride (15 mL)
-
Perchloric acid (Catalytic amount - optional but recommended for yield) or simply Reflux.
-
-
Procedure:
-
Suspend 5-bromoisatin in acetic anhydride in a round-bottom flask.
-
Reflux the mixture at 130°C for 2–3 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical; the starting material spot will disappear.
-
Crucial Step: Pour the hot reaction mixture slowly into crushed ice (approx. 100g) with vigorous stirring. This ensures the precipitation of the N-acetylated product as a solid.
-
Filter the precipitate, wash with cold water to remove excess acid, and recrystallize from ethanol.
-
-
Validation:
-
Yield: Expected >75%.
-
Melting Point: Sharp range (distinct from starting material).
-
IR Spectrum: Look for the appearance of the N-COCH3 carbonyl stretch (~1700-1720 cm⁻¹) distinct from the C3 carbonyl.
-
Detailed Protocol: General Schiff Base Condensation
Objective: Functionalization at C3 for biological activity.
-
Reagents:
-
1-Acetyl-5-bromoisatin (1 mmol)
-
Substituted Hydrazine/Amine (1 mmol)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolve the isatin derivative in hot ethanol.
-
Add the amine/hydrazine component.[3]
-
Add catalytic glacial acetic acid (protonates the C3 carbonyl oxygen, making the carbon more electrophilic).
-
Reflux for 3–5 hours.
-
Cool to room temperature. If no precipitate forms, refrigerate overnight.
-
-
Validation:
-
NMR: Disappearance of the C3 ketone signal; appearance of -C=N- imine protons.
-
Mechanism of Action (Biological)[1][2]
The biological efficacy of these derivatives, particularly the thiosemicarbazones, is often attributed to their ability to chelate transition metals (Cu, Fe) and intercalate into DNA or inhibit specific enzymes like Ribonucleotide Reductase.
Caption: Primary mechanisms of action for 5-bromo-isatin derivatives leading to cancer cell death.
References
-
Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Study of Antimicrobial Activity of Some New Schiff base Derivatives Containing 5-BromoIsatin Moiety. ResearchGate. [Link]
-
Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. [Link]
-
Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. National Institutes of Health (NIH). [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases. MDPI. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromoindole Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 5-position of this scaffold creates the 5-bromoindole core, a modification that significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations often translate into enhanced binding affinity for various biological targets and improved pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromoindole derivatives across three critical therapeutic areas: anticancer, antimicrobial, and antiviral research. We will dissect the causal relationships behind experimental findings, present comparative data, and provide detailed protocols for key biological assays.
Part 1: Anticancer Activity - Targeting Kinase Signaling and Cell Proliferation
5-Bromoindole derivatives have emerged as potent anticancer agents, primarily by targeting key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] Inhibition of these kinases disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Core Scaffold and Key Substitution Points
The fundamental 5-bromoindole scaffold offers several positions for chemical modification to modulate anticancer activity. The most critical positions for derivatization are:
-
N1-position: Substitution at the indole nitrogen.
-
C2-position: Often bears a carboxamide, carbohydrazide, or other functional groups that can interact with the hinge region of kinase domains.
-
C3-position: A site for introducing bulky substituents.
The bromine at the C5-position generally serves as a crucial anchoring point, enhancing potency through halogen bonding or by favorably modifying the molecule's electronic landscape.[4]
Comparative SAR Analysis of Anticancer 5-Bromoindole Derivatives
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents. Modifications at the C2 and N1 positions have been extensively explored to optimize potency and selectivity.
Key SAR Insights:
-
C2-Position Substitutions: The introduction of a carbohydrazide moiety at the C2-position is a common strategy. Further derivatization of this hydrazide to form hydrazones or incorporate heterocyclic rings like triazoles and oxadiazoles has proven effective.[1][2][3] For instance, compound 3a (a carbothioamide derivative) was identified as a potent EGFR tyrosine kinase inhibitor, leading to cell cycle arrest and apoptosis.[1][2][3] This is likely because the extended conjugation and hydrogen bonding capabilities of the C2-substituent allow for strong interactions within the ATP-binding pocket of the kinase.
-
N1-Position Substitutions: The N1 position is often substituted with benzyl or other aryl groups. In a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, the presence of the 4-chlorobenzyl group was integral to their activity.[5] This large, lipophilic group can occupy hydrophobic pockets in the target protein, thereby enhancing binding affinity.
-
Impact of the 5-Bromo Group: Studies comparing brominated and non-brominated indole derivatives have consistently shown that the 5-bromo substitution enhances potency against targets like the pp60c-Src tyrosine kinase.[4] This enhancement is attributed to the electron-withdrawing nature and the potential for halogen bonding interactions of bromine.
Data Summary: Anticancer Activity
| Compound ID | Core Scaffold | N1-Substituent | C2-Substituent | Target Cancer Cell Line | Activity (IC50) | Reference |
| 3a | 5-Bromo-1H-indole | -H | -C(=S)NH-NH-C6H4-COOH | HepG2, A549, MCF-7 | Potent (Specific IC50 not detailed in abstract) | [1][2][3] |
| 5BDBIC | 5-Bromo-1H-indole | -H | -CONH-N=CH-C6H4-N(CH3)2 | HepG2 | 14.3 µM | [1] |
| Indibulin Analog 4g | Indole (Pyrrole core) | D-3,4,5-trimethoxyphenyl | N-(1H-indol-5-yl)acetamide | HT-29, Caco-2 | 6.9 µM, 7.0 µM | [6] |
| Sulfonohydrazide 5f | Indole | -CH2CH2-Morpholine | -CH=N-NH-SO2-C6H4-Cl | MDA-MB-468 | 8.2 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration of a 5-bromoindole derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line (e.g., A549, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
5-bromoindole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Erlotinib or Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: SAR Logic for Anticancer Activity
Caption: Workflow for determining antimicrobial SAR.
Part 3: Antiviral Activity - Inhibiting Viral Entry and Replication
The structural features of 5-bromoindoles also make them attractive candidates for antiviral drug discovery. They have been investigated as inhibitors of various viruses, including Respiratory Syncytial Virus (RSV) and Human Parainfluenza Virus (HPIV). [8][9][10]The mechanism often involves the inhibition of viral fusion with the host cell membrane, a critical step in the viral life cycle.
Comparative SAR Analysis of Antiviral 5-Bromoindole Derivatives
For antiviral activity, particularly against RSV, modifications around the 5-bromoindole core are directed at disrupting the function of the viral fusion (F) protein.
Key SAR Insights:
-
Importance of 5-Position Halogen: In the development of RSV fusion inhibitors, a chlorine or bromine atom at the 5-position was found to be crucial for potent activity. A 5-chloro analog demonstrated an EC50 of 0.018 µM. [10]Replacing the halogen with other groups or moving it to a different position generally leads to a significant loss of potency. [10]This suggests a specific interaction, possibly a halogen bond, with a key residue in the F protein.
-
N1-Side Chain: The side chain at the N1 position plays a vital role. A sulfonyl-containing side chain was identified as a key feature for high anti-RSV activity. [10]Further optimization by creating a cyclic sulfone led to a derivative with an exceptional EC50 of 2 nM and an improved pharmacokinetic profile. [10]This modification likely orients the molecule optimally within the binding site and enhances its metabolic stability.
-
Other Modifications: For HPIV-2, no direct SAR was immediately obvious, but subtle structural changes had significant effects. For example, increasing the size of a spiro-fused ring attached to a C2-carboxamide moiety improved activity, indicating that steric bulk and conformation in this region are important tuning parameters. [9]
Data Summary: Antiviral Activity
| Compound ID | Core Scaffold | R1 (5-Position) | N1-Substituent | Target Virus | Activity (EC50 / % Inhibition) | Reference |
| 7c | Indole | -Cl | -(CH2)2SO2CH3 | RSV | 0.018 µM | [10] |
| 7f | Indole | -F | -(CH2)2SO2CH3 | RSV | 0.19 µM | [10] |
| 8i | Indole | -Cl | Cyclic Sulfone side chain | RSV | 0.002 µM (2 nM) | [10] |
| Compound 4 | 5-Sulfamoyl-1H-indole | -SO2NH2 | -H | HPIV-2 | 95.46% inhibition @ 10mg/ml | [9] |
Experimental Protocol: Plaque Reduction Assay
This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.
Objective: To determine the concentration of a 5-bromoindole derivative that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., HEp-2 for RSV)
-
Virus stock of known titer (Plaque-Forming Units/mL)
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 0.5-1% methylcellulose or agarose)
-
5-bromoindole test compounds
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. In a separate tube, dilute the virus stock to a concentration that will produce 50-100 plaques per well. Mix the diluted virus with the compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay Application: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 3-7 days (depending on the virus) at 37°C until plaques are visible.
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead cells) clear. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of reduction against the compound concentration.
Visualization: Antiviral SAR Pathway
Caption: Mechanism of action for antiviral 5-bromoindoles.
Conclusion
The 5-bromoindole scaffold is a remarkably versatile platform for the development of therapeutic agents. The strategic placement of a bromine atom at the C5-position consistently enhances biological activity across anticancer, antimicrobial, and antiviral domains. Structure-activity relationship studies reveal that fine-tuning the substituents at the N1, C2, and C3 positions is critical for optimizing potency and selectivity for specific biological targets. For anticancer agents, bulky C2-substituents that can engage in hydrogen bonding are key for kinase inhibition. In the antimicrobial sphere, compact C2-amides are effective against bacteria, while C3-acylation can confer antifungal properties. For antiviral applications, particularly against RSV, the combination of a 5-halogen and a carefully designed N1-side chain is paramount for inhibiting viral fusion. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to exploit the rich chemical space of 5-bromoindole derivatives in the pursuit of novel therapeutics.
References
-
Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327–332. [Link]
-
Alsaad, H., Kubba, A., Tahtamouni, L. H., & Hamzah, A. H. (2022). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11). [Link]
-
Bentham Science Publishers. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. [Link]
-
MDPI. (2019). Special Issue : Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]
-
Kumar, V., Jarial, R., Singh, R., & Singh, D. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(44), 27284-27303. [Link]
-
Sethupathy, S., Anandan, R., & Subramaniam, S. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Cellular and Infection Microbiology, 11, 689104. [Link]
-
ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]
-
Silvestri, R., et al. (2012). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 58, 1-17. [Link]
-
ResearchGate. (2021). (PDF) In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. [Link]
-
Semantic Scholar. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). SAR of antimicrobial agents. [Link]
-
Wang, S., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6335. [Link]
-
Torres-Mendoza, C., et al. (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 28(18), 6687. [Link]
-
Navidpour, L., et al. (2018). Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues. Anti-Cancer Agents in Medicinal Chemistry, 19(2), 285-296. [Link]
-
Güzel-Akdemir, Ö., et al. (2021). Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2. AVESİS. [Link]
-
Yu, W., et al. (2018). Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2553. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7792. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Acetyl-5-bromo-1H-indole-2,3-dione
Technical Handling Guide: 1-Acetyl-5-bromo-1H-indole-2,3-dione
Executive Summary & Chemical Profile
1-Acetyl-5-bromo-1H-indole-2,3-dione (also known as N-acetyl-5-bromoisatin) is a specialized heterocyclic intermediate used frequently in the synthesis of Schiff bases, spiro-oxindoles, and pharmaceutical candidates targeting kinase inhibition.
Unlike its parent compound (5-bromoisatin), the presence of the N-acetyl group at position 1 introduces specific reactivity concerns—primarily susceptibility to hydrolysis under basic conditions or prolonged exposure to moisture, releasing acetic acid and 5-bromoisatin. Consequently, this compound requires stricter moisture control and PPE protocols than standard stable organic solids.
| Chemical Property | Data / Specification |
| CAS Number | Not widely listed; analogue 5-Bromoisatin is 87-48-9 |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| Physical State | Orange to reddish-brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, DCM; hydrolyzes in aqueous bases |
| Storage | 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Hazard Identification & Risk Assessment
This compound is classified as a functionalized halogenated indole . While specific toxicological data may be sparse, its structural analogues dictate a conservative safety profile focusing on irritation and potential sensitization.
GHS Classification (Derived from Analogues)
-
H319: Causes serious eye irritation.[4]
-
Reactivity Hazard: Moisture sensitive (Hydrolysis).
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the specific operational context. This is a self-validating system : if you can smell acetic acid (vinegar-like odor), the compound has degraded, or containment has failed.
| PPE Component | Specification | Operational Context |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | MANDATORY for all handling. Safety glasses are insufficient due to fine powder drift. |
| Hand Protection | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Required for weighing and solubilization. The N-acetyl group can react with nucleophiles; prevent skin contact absolutely. |
| Respiratory | N95 / P100 Respirator or Fume Hood | Fume Hood is Primary. Use respirator only if weighing outside a hood (not recommended). |
| Body Protection | Lab Coat (Cotton/Poly blend) + Chemical Apron | Apron required when handling quantities >5g or liquid stock solutions. |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and moisture contamination.
-
Environment: All weighing must occur inside a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Isatin derivatives are prone to static charge, causing powder to "jump" and spread.
-
Transfer:
-
Pre-weigh the receiving flask containing a magnetic stir bar.
-
Add the solid directly to the flask.
-
Immediately seal the flask with a septum or cap.
-
Validation: Wipe the exterior of the flask with a damp tissue (water). If the tissue turns orange/yellow, external contamination occurred.
-
Protocol B: Reaction Setup (Moisture Exclusion)
Objective: Maintain reagent integrity (prevent deacetylation).
-
Solvent Choice: Use anhydrous solvents (DCM, THF, or DMF). Avoid alcohols or water unless hydrolysis is the intended reaction.
-
Inerting: Purge the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.
-
Addition: If adding as a solution, dissolve the solid in anhydrous solvent and transfer via syringe through a septum to avoid atmospheric moisture exposure.
Workflows & Decision Logic (Visualized)
Figure 1: Safe Handling Workflow
This diagram outlines the logical flow from storage to reaction, emphasizing critical control points.
Caption: Operational workflow for handling 1-Acetyl-5-bromo-1H-indole-2,3-dione, highlighting the critical quality check point before weighing.
Figure 2: Spill Response Decision Tree
Immediate actions to take in the event of a solid spill.
Caption: Decision logic for spill containment. Note that "Wet Method" is preferred to prevent dust generation.
Disposal & Deactivation
Do not dispose of down the drain. This compound contains bromine (halogenated) and is an organic pollutant.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics" .
-
Liquid Waste: All mother liquors and wash solvents must go into "Halogenated Organic Solvents" .
-
Deactivation (Spill Cleanup):
-
Treat contaminated surfaces with a dilute solution of Sodium Carbonate (Na₂CO₃) or mild soapy water. This facilitates hydrolysis of the acetyl group to the less reactive 5-bromoisatin and acetate, which are easier to clean.
-
Verification: The orange color of the compound serves as a cleaning indicator. Continue wiping until no color transfers to the cleaning cloth.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3146159, 1-Acetyl-5-bromo-1H-indole-2,3-dione. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
